molecular formula C9H6BrNO4 B1292201 4-Bromo-2-nitrocinnamic acid CAS No. 20357-30-6

4-Bromo-2-nitrocinnamic acid

Cat. No.: B1292201
CAS No.: 20357-30-6
M. Wt: 272.05 g/mol
InChI Key: KPPLDWZFIDADCX-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-Bromo-2-nitrocinnamic acid ( 20357-30-6) is a high-purity chemical intermediate with a molecular formula of C 9 H 6 BrNO 4 and a molecular weight of 272.05 g/mol [ ]. This compound is characterized as a yellow crystalline solid with a melting point of 224-225 °C (decomp) [ ]. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability [ ][ ]. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Research Applications and Value 4-Bromo-2-nitrocinnamic acid serves as a versatile building block in organic synthesis and drug discovery. Its structure, featuring both a bromine atom and a nitro group on the aromatic ring, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are indispensable for constructing complex carbon frameworks found in novel drug candidates and advanced materials [ ]. The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the synthesis of diverse compound libraries for biological screening [ ]. Cinnamic acid derivatives are extensively researched for their antimicrobial properties, and the specific electronic properties conferred by the bromo and nitro substituents on this analogue are of significant interest for structure-activity relationship (SAR) studies [ ][ ]. Beyond pharmaceuticals, this compound can be incorporated into monomers for the synthesis of specialty polymers or used as a precursor for functional dyes and electronic materials, allowing for fine-tuning of optical and electrical characteristics [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLDWZFIDADCX-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-nitrocinnamic acid is a critical phenylpropanoid scaffold used in the synthesis of indole-based pharmaceuticals, quinoline derivatives, and advanced agrochemicals. Its utility relies heavily on its solubility behavior, which is governed by the interplay between its lipophilic brominated ring, the electron-withdrawing nitro group, and the ionizable carboxylic acid tail.

This guide provides an in-depth analysis of its solubility landscape, offering validated protocols for purification and reaction solvent selection. Unlike generic data sheets, this document focuses on the causality of solvation—enabling researchers to predict behavior in novel solvent systems.

Part 1: Physicochemical Profile & Solubility Mechanism

To master the handling of 4-Bromo-2-nitrocinnamic acid, one must first understand the structural forces dictating its phase behavior.

Structural Determinants
  • The Carboxylic Head (

    
    ):  The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I) and field effect, stabilizing the carboxylate anion more effectively than in unsubstituted cinnamic acid (
    
    
    
    4.44). This makes the compound significantly more acidic, allowing for "chemical solubility" in mild bases.
  • The Nitro Group: Introduces a strong dipole moment but does not offer hydrogen bond donation. It increases the crystal lattice energy, often resulting in high melting points (

    
    C), which creates a high enthalpic barrier to dissolution.
    
  • The Bromine Atom: Adds significant lipophilicity and molecular weight, reducing water solubility while enhancing affinity for halogenated solvents and aromatics.

Solubility Landscape Matrix

The following data summarizes the qualitative solubility profile based on thermodynamic compatibility (Like-Dissolves-Like) and empirical laboratory standards.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Aprotic Polar DMSO, DMF, NMPExcellent Preferred for nucleophilic aromatic substitution or coupling reactions (e.g., Heck). Difficult to remove post-reaction.
Protic Polar Ethanol, MethanolGood (Hot) Primary choice for recrystallization. Moderate solubility at RT; high solubility at boiling point.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for liquid-liquid extraction from acidic aqueous phases.
Ethers/Esters THF, Ethyl AcetateModerate Useful for reaction workups; THF is excellent for reduction reactions.
Aqueous (Acidic) Water (pH < 3)Insoluble The compound precipitates as the free acid.
Aqueous (Basic) Water (pH > 8)Soluble Dissolves as the carboxylate salt (Sodium 4-bromo-2-nitrocinnamate).
Hydrocarbons Hexane, Heptane, ToluenePoor Used as anti-solvents to force precipitation.

Part 2: Thermodynamic Mechanisms & Visualization

The dissolution of 4-Bromo-2-nitrocinnamic acid is not merely physical mixing; it is a competition between the Lattice Energy (holding the solid together) and the Solvation Energy (solvent-solute interaction).

The "Chemical Switch" Mechanism

Because the molecule possesses an accessible acidic proton, its solubility can be toggled using pH. This is the most reliable method for purification, superior to simple solvent recrystallization for removing non-acidic impurities (e.g., unreacted aldehydes).

Solubility Decision Logic (DOT Diagram)

The following diagram illustrates the decision process for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Application Goal Purification Purification Start->Purification Reaction Reaction Medium Start->Reaction Analysis HPLC/NMR Analysis Start->Analysis Recrys Recrystallization Purification->Recrys High Purity Crude AcidBase Acid/Base Extraction Purification->AcidBase Dirty Crude HighTemp High Temp (>100°C) Reaction->HighTemp LowTemp Low/Amb Temp Reaction->LowTemp DMSO_d6 NMR: DMSO-d6 Analysis->DMSO_d6 MeCN HPLC: MeCN/Water Analysis->MeCN Ethanol Solvent: Ethanol (95%) Recrys->Ethanol AqBase Solvent: 10% Na2CO3 AcidBase->AqBase DMF Solvent: DMF/DMSO HighTemp->DMF THF Solvent: THF/EtOAc LowTemp->THF

Figure 1: Solvent selection decision tree based on experimental intent.

Part 3: Field-Proven Experimental Protocols

Protocol A: Recrystallization (The "Standard" Method)

Context: This protocol is ideal for polishing material that is already >90% pure. Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Preparation: Place 5.0 g of crude 4-Bromo-2-nitrocinnamic acid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of Ethanol. Heat to boiling on a steam bath or stir-plate.

    • Expert Note: If the solid does not dissolve, add hot ethanol in 5 mL increments. Do not exceed 60 mL total volume. If insolubles remain at boiling, they are likely inorganic salts—filter them out while hot.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 10 mL of ice-cold Ethanol.

  • Validation: Dry in a vacuum oven at 50°C. Check Melting Point (Target: ~200-215°C, varies by exact isomer, check CoA).

Protocol B: Acid-Base Chemical Purification (The "Switch" Method)

Context: Best for removing non-acidic organic impurities (e.g., starting aldehydes) or when the compound is dark/tarry.

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Carbonate (

    
    ). Stir until the solid dissolves and the solution is clear (or slightly turbid if impurities are insoluble).
    
    • Mechanism:[1][2]

      
      .
      
  • Filtration: Filter the basic solution through a Celite pad to remove insoluble tars or mechanical impurities.

  • Precipitation: Slowly add the filtrate into a beaker containing 2M Hydrochloric Acid (HCl) while stirring vigorously.

    • Critical Step: Ensure the final pH is < 2. The 4-Bromo-2-nitrocinnamic acid will precipitate as a thick solid.

  • Recovery: Filter the precipitate, wash copiously with water (to remove NaCl), and dry.

Protocol C: Reaction Workflow (Heck Coupling Context)

Context: Using the compound as a substrate in Palladium-catalyzed coupling. Solvent: DMF or DMAc (Dimethylacetamide).

  • Degassing: Dissolve 4-Bromo-2-nitrocinnamic acid in DMF (0.2 M concentration). Sparge with Nitrogen/Argon for 15 minutes.

    • Why? Oxygen poisons Pd catalysts.

  • Base Addition: Add Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Solubility Note: The base will deprotonate the carboxylic acid immediately, increasing solubility in the polar aprotic medium.

Part 4: Analytical & Safety Considerations

HPLC Sample Preparation

When preparing samples for purity analysis, do not use pure water or pure Acetonitrile initially.

  • Recommended Diluent: 50:50 Acetonitrile:Water (buffered to pH 3 with Formic Acid) or pure Methanol.

  • Avoid: Dissolving directly in non-polar solvents (Hexane) for normal phase, as the acid will streak on silica unless treated with a modifier (e.g., 1% Acetic Acid).

Safety (E-E-A-T)
  • Bromine Hazard: While bound, the bromine atom is stable. However, under strong oxidative conditions or extremely high temperatures (>250°C), decomposition can release brominated vapors.

  • Nitro Group: Nitro-aromatics are potentially energetic. Do not distill the neat liquid (if melted) to dryness. Always leave a residue or use a solvent carrier.

References

  • ChemicalBook. (2024). 4-Bromocinnamic acid Properties and Solubility Profile.[3][4] Retrieved from

  • Organic Syntheses. (1953). m-Nitrocinnamic Acid Synthesis and Purification. Organic Syntheses, Coll.[5] Vol. 3, p.626. (Provides the foundational acid/base purification protocol for nitrocinnamic analogs). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Bromocinnamic Acid.[3][4][6] National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines. Department of Chemistry. Retrieved from

  • Carl Roth. (2024). Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

Sources

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of History and Synthesis

4-Bromo-2-nitrocinnamic acid, a substituted aromatic carboxylic acid, holds a unique position in the landscape of organic chemistry. While not a household name, its story is intrinsically linked to the pursuit of synthetic dyes that shaped the chemical industry and the development of foundational organic reactions. This technical guide delves into the discovery and history of this compound, not as an isolated event, but as a logical consequence of the scientific endeavors of the late 19th and early 20th centuries. For the modern researcher, understanding the genesis of this and similar reagents provides a richer context for its application in contemporary synthesis and drug discovery.

The Indirect Discovery: A Consequence of the Quest for Tyrian Purple

The story of 4-Bromo-2-nitrocinnamic acid begins not with the acid itself, but with its precursor, 4-bromo-2-nitrobenzaldehyde . The synthesis of this aldehyde was a crucial step in the early 20th-century efforts to artificially produce 6,6'-dibromoindigo, the primary constituent of the historically prized dye, Tyrian purple.[1][2]

In 1903 , the German chemists F. Sachs and R. Kempf published their work on the synthesis of p-halogen-o-nitrobenzaldehydes. Their research was driven by the goal of creating precursors for indigo derivatives.[2] This work is the earliest documented synthesis of 4-bromo-2-nitrobenzaldehyde, the essential starting material for 4-Bromo-2-nitrocinnamic acid.

The historical significance of this discovery lies in its connection to the broader effort to synthesize valuable natural products. The elucidation of the structure of Tyrian purple by Paul Friedländer in 1909, who isolated 1.4 grams of the dye from 12,000 Murex brandaris snails, further fueled the desire for a commercially viable synthetic route.[1][2]

The Logical Next Step: The Advent of the Perkin Reaction

With the successful synthesis of 4-bromo-2-nitrobenzaldehyde, the path to 4-Bromo-2-nitrocinnamic acid was laid by one of the most important name reactions in organic chemistry: the Perkin reaction .

Developed by the English chemist William Henry Perkin in 1868 , this reaction provides a method for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids) from aromatic aldehydes.[3][4] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3][5]

Given the availability of 4-bromo-2-nitrobenzaldehyde after 1903 and the well-established utility of the Perkin reaction, the first synthesis of 4-Bromo-2-nitrocinnamic acid would have been a logical and anticipated development in the field of synthetic organic chemistry. Although the precise first publication dedicated solely to the synthesis of 4-Bromo-2-nitrocinnamic acid is not readily apparent in the historical record, its creation would have been a straightforward application of existing, powerful synthetic methodology.

Physicochemical Properties and Spectral Data

A comprehensive understanding of a chemical entity requires a detailed summary of its physical and spectral characteristics.

PropertyValueSource
CAS Number 20357-30-6N/A
Molecular Formula C₉H₆BrNO₄N/A
Molecular Weight 272.05 g/mol N/A
Appearance Pale yellow to yellow crystalline powderN/A
Melting Point Varies by source, typically in the range of 215-220 °CN/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.N/A

Spectral Data (Representative):

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the carboxylic acid proton. The substitution pattern on the benzene ring would lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the aromatic ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, and the N-O stretching of the nitro group.

Synthetic Protocols: A Modern Perspective on a Classic Reaction

The synthesis of 4-Bromo-2-nitrocinnamic acid is most classically achieved via the Perkin reaction. Below is a detailed, step-by-step methodology that reflects the established principles of this reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrocinnamic Acid via the Perkin Reaction

Objective: To synthesize 4-Bromo-2-nitrocinnamic acid from 4-bromo-2-nitrobenzaldehyde and acetic anhydride.

Reagents and Materials:

  • 4-bromo-2-nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate (or sodium acetate)

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-nitrobenzaldehyde, a slight molar excess of anhydrous potassium acetate, and a larger excess of acetic anhydride.[6]

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to a temperature of approximately 180°C. Maintain this temperature and allow the reaction to reflux for several hours (typically 4-8 hours).[6]

  • Hydrolysis of Excess Anhydride: After the reflux period, allow the mixture to cool slightly. Carefully and slowly pour the reaction mixture into a beaker containing a significant volume of water to hydrolyze the excess acetic anhydride. This step should be performed in a fume hood as it can be exothermic and release acetic acid vapors.

  • Precipitation of the Product: Boil the aqueous mixture for a short period to ensure complete hydrolysis and to drive off any remaining volatile components. The crude 4-Bromo-2-nitrocinnamic acid will precipitate out of the solution upon cooling.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly in a desiccator or a vacuum oven.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water can hydrolyze the acetic anhydride and inhibit the formation of the necessary carbanion intermediate.

  • Excess Acetic Anhydride: Acetic anhydride serves as both a reactant and the solvent for the reaction. Using it in excess ensures that the reaction goes to completion.

  • High Temperature: The Perkin reaction typically requires high temperatures to overcome the activation energy for the condensation and subsequent elimination steps.[6]

  • Acidification: While not always necessary in the initial workup if the product precipitates upon hydrolysis, acidification with a strong acid like HCl can be used to ensure the complete protonation of the carboxylate to the carboxylic acid.

Visualizing the Synthesis

The following diagrams illustrate the key components of the historical and synthetic narrative of 4-Bromo-2-nitrocinnamic acid.

Historical_Development cluster_0 Precursor Synthesis (Early 20th Century) cluster_2 Logical Synthesis Sachs_Kempf Sachs & Kempf (1903) Synthesis of Tyrian Purple Precursors Aldehyde 4-Bromo-2-nitrobenzaldehyde Sachs_Kempf->Aldehyde Discovery Cinnamic_Acid 4-Bromo-2-nitrocinnamic acid Aldehyde->Cinnamic_Acid Perkin William Henry Perkin (1868) Perkin Reaction

Caption: Historical timeline leading to the synthesis of 4-Bromo-2-nitrocinnamic acid.

Perkin_Reaction_Workflow start Start Materials: 4-Bromo-2-nitrobenzaldehyde Acetic Anhydride Potassium Acetate reaction Perkin Reaction: Heat at 180°C start->reaction hydrolysis Hydrolysis: Add water to quench excess anhydride reaction->hydrolysis precipitation Precipitation: Cool to precipitate crude product hydrolysis->precipitation filtration1 Isolation: Vacuum filtration of crude product precipitation->filtration1 recrystallization Purification: Recrystallization from ethanol filtration1->recrystallization filtration2 Final Isolation: Vacuum filtration of pure crystals recrystallization->filtration2 product Final Product: 4-Bromo-2-nitrocinnamic acid filtration2->product

Caption: Experimental workflow for the synthesis of 4-Bromo-2-nitrocinnamic acid.

Conclusion: From Historical Dye to Modern Reagent

The discovery and history of 4-Bromo-2-nitrocinnamic acid are a testament to the interconnectedness of scientific progress. Its existence is a direct result of the ambitious goal to synthesize the ancient dye Tyrian purple, which led to the creation of its key precursor, 4-bromo-2-nitrobenzaldehyde. The subsequent application of the well-established Perkin reaction was the logical and elegant step that brought this valuable reagent into the chemical lexicon. For today's researchers, 4-Bromo-2-nitrocinnamic acid serves as a versatile building block, its utility rooted in a rich history of chemical exploration and innovation.

References

  • Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]

  • Sachs, F., & Kempf, R. (1903). Ueber p-Halogen-o-nitrobenzaldehyde. Berichte der deutschen chemischen Gesellschaft, 36(3), 3299-3303. [Link]

  • Organic Syntheses. (1925). m-NITROCINNAMIC ACID. Org. Synth., 5, 85. [Link]

  • Wikipedia. (2023, December 2). Perkin reaction. In Wikipedia. [Link]

  • Sharma, P., & Kumar, P. (2011). Synthesis and structure–activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 67(7), 849-856. [Link]

  • Wikipedia. (2023, May 22). Friedländer synthesis. In Wikipedia. [Link]

  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Merck Index. (2001). Friedlaender Synthesis. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Whitehouse Station, NJ: Merck & Co. [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical and Pharmaceutical Research, 10(5), 1-5. [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Academia.edu. [Link]

  • Voss, G., & Gerlach, H. (1988). Regioselective Bromine/Lithium Exchange in 2,5-Dibromo-1-nitrobenzene. – A Simple Synthesis of 4-Bromo-2-nitrobenzaldehyde and 6,6′-Dibromoindigo. Chemistry Letters, 17(1), 5-6. [Link]

  • L.S.College, Muzaffarpur. (2021, December 18). Perkin reaction. [Link]

  • de Souza, N. V., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]

  • Google Patents. (2012). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Organic Syntheses. (1922). p-NITROBENZALDEHYDE. Org. Synth., 2, 441. [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Helmers, H., Horton, M., Concepcion, J., & Boaz, N. C. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry, 22, 1-10. [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2016). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]

  • Central Intelligence Agency. (n.d.). BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. [Link]

Sources

Technical Safety & Handling Guide: 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 4-Bromo-2-nitrocinnamic Acid (CAS: 20357-30-6)[1][2]

  • Classification: Specialized Organic Intermediate

  • Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Executive Summary & Application Context

4-Bromo-2-nitrocinnamic acid is a bifunctional building block critical in early-stage drug discovery. Its structural utility lies in its orthogonality: the bromide moiety facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a latent amine precursor for heterocycle formation (e.g., indoles via Cadogan cyclization or quinolines).

However, its handling requires specific protocols due to the thermal sensitivity of the nitro-aromatic core and the respiratory irritation potential of the cinnamic acid backbone. This guide moves beyond standard SDS data to provide a self-validating safety framework for research environments.

Physicochemical Profile

The following data aggregates validated experimental values and predictive models to establish a baseline for handling.

PropertySpecificationOperational Implication
CAS Number 20357-30-6Unique identifier for inventory tracking.
Molecular Formula C₉H₆BrNO₄MW: 272.05 g/mol .[2][3]
Physical State Solid (Yellow to Orange Powder)High potential for dust generation; requires static control.
Melting Point 224 °CHigh melting point indicates stability at room temp, but avoid uncontrolled heating.
Boiling Point 425 °C (Predicted)Decomposition likely precedes boiling.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; aqueous spill cleanup requires co-solvents.
Storage +2°C to +8°CCold storage prevents slow thermal degradation or decarboxylation.
pKa ~3.5 - 4.0 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong bases.

Hazard Identification & Mechanistic Toxicology

The "Why" Behind the Hazard

Standard SDSs list H-codes, but understanding the mechanism drives better safety compliance.

  • Respiratory Irritation (H335): Cinnamic acid derivatives are Michael acceptors. Upon inhalation, the electron-deficient alkene can react with nucleophilic residues (cysteine/lysine) in the respiratory mucosa, leading to inflammation and sensitization.

  • Skin/Eye Irritation (H315/H319): The carboxylic acid moiety, combined with the electron-withdrawing nitro group, increases the acidity and reactivity of the compound, causing immediate local irritation upon contact.

  • Thermal Instability: While not a high explosive, ortho-nitro aromatic compounds possess intrinsic energy. The proximity of the nitro group to the vinyl side chain can facilitate intramolecular redox reactions at elevated temperatures (>250°C), posing a risk of runaway decomposition during scale-up.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][5][6]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[2][5]

Safe Handling Workflow & Engineering Controls[6]

This workflow integrates engineering controls with procedural logic to minimize exposure.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • Static Dissipation: Use anti-static weighing boats and spatulas. Nitro-aromatics in powder form can be sensitive to static discharge ignition, although the risk is lower here than with polynitro compounds.

Handling Protocol Diagram

The following logic gate ensures safety checks are performed before the substance is handled.

HandlingWorkflow Start START: Retrieval from Storage (+4°C) CheckTemp Equilibrate to Room Temp (Prevent Condensation) Start->CheckTemp PPE_Check PPE Verification: Nitrile Gloves + Lab Coat + Goggles CheckTemp->PPE_Check Weighing Weighing in Fume Hood (Anti-static tools) PPE_Check->Weighing Pass DustControl Is Dust Visible? Weighing->DustControl WetMethod Stop: Use Wet Wipe/Dampen DustControl->WetMethod Yes Solubilization Dissolve immediately (DMSO/MeOH) DustControl->Solubilization No WetMethod->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Decision logic for the safe retrieval and preparation of 4-Bromo-2-nitrocinnamic acid, emphasizing dust control.

Experimental Protocols & Synthesis Safety

When using this compound in synthesis, specific chemical risks arise.

Reduction of the Nitro Group

Context: Converting the nitro group to an amine (e.g., for indole synthesis).

  • Risk: Exothermic reaction.

  • Protocol:

    • Dissolve 4-Bromo-2-nitrocinnamic acid in solvent (EtOH/EtOAc).

    • Inerting: Purge reaction vessel with Nitrogen/Argon before adding catalyst (Pd/C or Raney Ni) to prevent solvent ignition.

    • Heat Management: Add reducing agent (e.g., Formate or H₂ gas) slowly. Monitor internal temperature. Maintain T < 50°C to prevent thermal runaway of the intermediate hydroxylamine.

Cross-Coupling Reactions (Suzuki/Sonogashira)

Context: Utilizing the C-Br bond.

  • Risk: Heavy metal waste and base compatibility.

  • Protocol:

    • The carboxylic acid proton is acidic. Use at least 2 equivalents of base (e.g., K₂CO₃) to neutralize the acid and activate the coupling partner.

    • Waste: Segregate aqueous layers containing Palladium/Copper into "Heavy Metal Aqueous Waste," not general organic waste.

Emergency Response & Storage

Storage Stability
  • Condition: Keep refrigerated (2-8°C).

  • Incompatibility: Strong oxidizers (peroxides, permanganates) and strong bases (hydroxides).

  • Shelf Life: Re-test purity annually via HPLC. Look for the appearance of cis-isomer (photo-isomerization) or decarboxylated products (loss of CO₂).

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95/P100 respirator if outside a fume hood.

  • Containment: Do NOT dry sweep. Dry sweeping generates dust aerosols.

  • Method: Cover the spill with a wet paper towel (soaked in water or dilute ethanol) to dampen the powder. Scoop the wet material into a hazardous waste container.

  • Decontamination: Wipe surface with 0.1M NaOH (to convert residual acid to soluble salt) followed by water.

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Contraindication: Do not use a solid water stream, as it may scatter the light powder.

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Hydrogen Bromide (HBr). Firefighters must wear SCBA.

References

  • Carl Roth. (n.d.). 4-Bromo-2-nitrocinnamic acid - Technical Data Sheet. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24855781, 4-Bromocinnamic acid (Structural Analog Reference). Retrieved February 2, 2026, from [Link]

  • Hu, J., et al. (2013). Synthesis and Structure-Activity Relationship of Cinnamic Acid Derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-2-nitrocinnamic acid Product Page. Retrieved February 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Research Applications of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of chemical synthesis and drug discovery, the true value of a molecule often lies in its versatility. 4-Bromo-2-nitrocinnamic acid is a prime example of such a scaffold. While seemingly a simple substituted aromatic acid, its true potential is revealed by a closer examination of its constituent functional groups. The interplay between the electron-withdrawing nitro group, the reactive acrylic acid moiety, the synthetically versatile bromine atom, and the rigid phenyl backbone creates a platform for a remarkable breadth of chemical transformations and potential applications. This guide moves beyond a mere cataloging of properties to provide a senior scientist's perspective on why and how this compound can be a cornerstone for innovation in heterocyclic synthesis, therapeutic agent development, and materials science. Each protocol and concept is presented not just as a method, but as a self-validating system, grounded in established chemical principles to ensure reproducibility and rational design.

Core Molecular Profile and Physicochemical Properties

4-Bromo-2-nitrocinnamic acid is a crystalline solid at room temperature. Its structure is characterized by a trans configuration of the acrylic acid side chain relative to the substituted benzene ring, which is the thermodynamically more stable isomer. The strategic placement of the bromo and nitro groups dictates its electronic properties and reactivity.

PropertyValueSource
CAS Number 20357-30-6[1]
Molecular Formula C₉H₆BrNO₄[1]
Molecular Weight 272.05 g/mol [1]
Appearance Solid
Purity ≥95% - 98% (Typical)[2]
Safety Causes skin, eye, and respiratory irritation.[2]

Synthesis and Chemical Reactivity

The true utility of 4-Bromo-2-nitrocinnamic acid begins with its synthesis and an understanding of its key reactive sites.

Recommended Synthesis: The Perkin Condensation

The most reliable and scalable approach for synthesizing substituted cinnamic acids is the Perkin reaction.[3] This method involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. For our target molecule, the logical precursor is 4-Bromo-2-nitrobenzaldehyde.[4]

Causality of Experimental Choices:

  • Reactants: 4-Bromo-2-nitrobenzaldehyde provides the core substituted ring. Acetic anhydride serves as both the source of the enolate and the dehydrating agent.

  • Catalyst: Anhydrous sodium acetate is the classic base for this reaction. It abstracts an α-proton from acetic anhydride to generate the reactive carbanion (enolate) needed to attack the aldehyde carbonyl.

  • Temperature: The reaction requires significant thermal energy (typically >150°C) to drive the condensation and subsequent dehydration steps to completion.[5][6]

Perkin_Reaction cluster_reactants Reactants cluster_conditions Conditions R1 4-Bromo-2-nitrobenzaldehyde P 4-Bromo-2-nitrocinnamic Acid R1->P Perkin Condensation R2 Acetic Anhydride R2->P Perkin Condensation C1 Sodium Acetate (Base) C1->P Perkin Condensation C2 Heat (~180°C) C2->P Perkin Condensation

Caption: Perkin condensation workflow for synthesis.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-nitrocinnamic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-nitrobenzaldehyde (1.0 eq), freshly fused and powdered anhydrous sodium acetate (2.5 eq), and acetic anhydride (3.0 eq).

  • Heating: Immerse the flask in an oil bath and heat the mixture to 180°C for 5-8 hours. The reaction mixture will become a dark, viscous liquid.[5]

  • Workup - Hydrolysis: Allow the mixture to cool slightly before carefully pouring it into a beaker containing 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride and dissolve the product salt.

  • Purification - Basification: Add a saturated solution of sodium carbonate portion-wise until the solution is alkaline. This step converts the cinnamic acid to its soluble sodium salt and precipitates any unreacted aldehyde as a resinous solid.

  • Filtration: Filter the hot solution through a fluted filter paper to remove the resin and other insoluble impurities.

  • Precipitation: Cool the filtrate to room temperature and slowly acidify it with concentrated hydrochloric acid (HCl) with constant stirring until the pH is acidic (pH ~2). 4-Bromo-2-nitrocinnamic acid will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove residual salts. Dry the product in a vacuum oven at 60-70°C.

A Landscape of Reactivity

The molecule possesses four distinct reactive zones, making it a powerful intermediate.

Reactivity_Map cluster_sites Reactive Sites & Transformations cluster_products Potential Products center_mol 4-Bromo-2-nitrocinnamic Acid r_cooh Carboxylic Acid center_mol->r_cooh r_alkene Alkene Double Bond center_mol->r_alkene r_nitro Nitro Group center_mol->r_nitro r_bromo Bromo Substituent center_mol->r_bromo p_ester Esters / Amides r_cooh->p_ester Esterification / Amidation p_cycloadd Cyclobutanes r_alkene->p_cycloadd Halogenation / [2+2] Cycloaddition p_heterocycle Heterocycles (e.g., Quinolines) r_nitro->p_heterocycle Reduction & Cyclization p_coupling Cross-Coupling Products r_bromo->p_coupling Suzuki / Heck Coupling

Caption: Key reactive sites of 4-Bromo-2-nitrocinnamic acid.

Core Application 1: A Gateway to Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active molecules.[7][8][9] The ortho-relationship between the nitro group and the acrylic acid side chain in 4-Bromo-2-nitrocinnamic acid makes it an ideal precursor for the synthesis of substituted quinolines.

The Synthetic Rationale: Reduction Followed by Intramolecular Cyclization

The foundational strategy involves the selective reduction of the nitro group to an amine.[10][11][12] The resulting intermediate, 4-bromo-2-aminocinnamic acid, is primed for intramolecular cyclization to form a quinoline-4-carboxylic acid derivative, a valuable scaffold in medicinal chemistry.[13]

Detailed Experimental Protocol: Two-Step Synthesis of 7-Bromoquinoline-4-carboxylic Acid

Step 1: Selective Reduction of the Nitro Group

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[11] However, milder chemical reducing agents like iron powder in acetic acid or tin(II) chloride can also be used, which may be advantageous if other reducible functional groups are present in more complex derivatives.[12] We will use sodium hydrosulfite for its effectiveness and mild conditions.

  • Dissolution: Suspend 4-Bromo-2-nitrocinnamic acid (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Reduction: Heat the suspension to 60°C and add sodium hydrosulfite (Na₂S₂O₄) (4.0-5.0 eq) portion-wise over 30 minutes, maintaining the temperature. The color of the solution will change, indicating the reduction is proceeding. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution. The product, 4-bromo-2-aminocinnamic acid, may precipitate. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine intermediate.

Step 2: Intramolecular Cyclization

  • Causality: This step is an intramolecular version of a Friedländer-type annulation, where the amine attacks the ketone (or in this case, the enolizable carbonyl of the acrylic acid) to initiate ring closure.[13] This reaction is often promoted by acid or thermal conditions.

  • Reaction Setup: Dissolve the crude 4-bromo-2-aminocinnamic acid from the previous step in a high-boiling point solvent like Dowtherm A or diphenyl ether.

  • Cyclization: Heat the solution to reflux (around 250°C) for 1-2 hours.[14] The cyclization process will occur with the elimination of water.

  • Isolation: Cool the reaction mixture. The product, 7-bromoquinoline-4-carboxylic acid, will often precipitate upon cooling. Dilute the mixture with hexane to further precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash with cold hexane. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure quinoline derivative.

Heterocycle_Synthesis Start 4-Bromo-2-nitrocinnamic Acid Intermediate 4-Bromo-2-aminocinnamic Acid Start->Intermediate Step 1: Nitro Reduction (e.g., Na₂S₂O₄) Product 7-Bromoquinoline-4-carboxylic Acid Intermediate->Product Step 2: Thermal Cyclization (High Temperature)

Caption: Workflow for quinoline synthesis.

Core Application 2: A Scaffold for Novel Therapeutic Agents

The cinnamic acid framework is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[15][16][17] The specific substitution pattern of 4-bromo-2-nitrocinnamic acid offers unique opportunities for drug design.

Anticancer and Antimicrobial Potential

Derivatives of both 2-nitrocinnamic acid and 4-nitrocinnamic acid have demonstrated potential as anticancer and antimicrobial agents.[18] The presence of the nitro group and the bromo substituent can enhance lipophilicity and introduce specific electronic interactions with biological targets. Research has shown that cinnamic acid derivatives can induce apoptosis in cancer cells and exhibit potent activity against various bacterial and fungal strains.[15][19]

Proposed Research Workflow: Screening for Bioactivity

  • Library Synthesis: Utilize the reactive handles of 4-Bromo-2-nitrocinnamic acid (e.g., the carboxylic acid) to synthesize a small, focused library of derivatives (e.g., esters and amides).

  • Anticancer Screening: Screen the library against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using a standard cell viability assay like the MTT assay.[20]

  • Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) of the compounds against representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activity to identify key features responsible for potency and selectivity. This analysis guides the next round of rational drug design.

Conceptual Application: Precursor for Epigenetic Modulators

While speculative, the 4-bromo-phenyl moiety is an intriguing starting point for designing ligands that target bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation. They are significant targets in oncology and inflammatory diseases. The design of inhibitors often involves creating a molecule that mimics the acetyl-lysine binding motif. The bromo-substituent can serve as a vector for further chemical elaboration or participate in halogen bonding, a recognized interaction in drug-receptor binding.

BRD4_Concept cluster_brd4 Bromodomain Binding Pocket pocket Acetyl-Lysine Binding Site scaffold 4-Bromo-phenyl Scaffold (from precursor) scaffold->pocket Binding / Halogen Bond inhibitor Potential Inhibitor elaboration Further Chemical Elaboration elaboration->pocket Additional Interactions

Caption: Conceptual use of the scaffold in drug design.

Core Application 3: Precursor in Materials Science

The solid-state behavior of cinnamic acids is a well-studied area of photochemistry and materials science. Under UV irradiation in the crystalline state, the alkene moieties of adjacent molecules can undergo a [2+2] cycloaddition to form cyclobutane rings, a process governed by the topochemical principle.[21]

Solid-State [2+2] Photocycloaddition

The crystal packing of cinnamic acid derivatives determines the outcome of this photoreaction. For a reaction to occur, the double bonds of neighboring molecules must be parallel and within a specific distance, typically less than 4.2 Å.[22][23][24] The substitution on the phenyl ring, including the bromo and nitro groups, significantly influences this packing arrangement. 4-Bromo-trans-cinnamic acid, for instance, is known to undergo a photo-induced head-to-head [2+2] cycloaddition.[25] Investigating the solid-state behavior of 4-Bromo-2-nitrocinnamic acid could lead to the synthesis of novel photodimerizable materials and polymers with unique properties.

Conceptual Experimental Workflow for Photoreactivity Study

  • Crystallization: Grow single crystals of 4-Bromo-2-nitrocinnamic acid from various solvents to potentially isolate different polymorphs, each with a unique crystal packing arrangement.

  • Structural Analysis: Use single-crystal X-ray diffraction to determine the crystal structure of each polymorph. Analyze the intermolecular distances and orientations of the alkene double bonds to predict photoreactivity based on Schmidt's criteria.[21]

  • Irradiation: Irradiate the single crystals with a UV lamp (e.g., 254 nm or 365 nm) for a set period.

  • Product Analysis: Analyze the irradiated sample using techniques like ¹H NMR spectroscopy and Mass Spectrometry to identify the structure of the resulting cyclobutane product (photodimer).

  • Correlation: Correlate the product structure with the pre-reaction crystal packing to validate the principles of topochemical control.

Cycloaddition cluster_start Crystal Lattice Monomer1 Dimer Monomer1->Dimer UV Irradiation [2+2] Cycloaddition Monomer2 Monomer2->Dimer UV Irradiation [2+2] Cycloaddition

Caption: [2+2] photocycloaddition of cinnamic acids.

Conclusion and Future Outlook

4-Bromo-2-nitrocinnamic acid is far more than a simple chemical reagent; it is a platform for innovation. Its strategically placed functional groups provide chemists and drug discovery professionals with multiple avenues for creative synthesis. The demonstrated pathways to valuable heterocyclic scaffolds like quinolines are robust and scalable. Furthermore, the inherent biological potential of the cinnamic acid core, augmented by the bromo and nitro substituents, makes it a compelling starting point for the development of new therapeutic agents. Finally, its potential application in materials science through solid-state photochemistry opens a door to novel polymers and functional materials. Future research should focus on exploring the full scope of its reactivity, synthesizing diverse libraries for comprehensive biological screening, and investigating its polymorphic behavior to control solid-state reactions. This versatile molecule undoubtedly holds the key to numerous discoveries yet to be made.

References

  • Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved February 2, 2026, from [Link]

  • Sari, S., Saputri, D. S., & Muliasari, H. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Kimia Dan Pendidikan Kimia, 5(1), 58. [Link]

  • Perkin's condensation - synthesis of cinnamic acid. (2020, April 27). YouTube. Retrieved February 2, 2026, from [Link]

  • 4-Bromo-2-nitrocinnamic acid, 98% Purity, C9H6BrNO4, 1 gram. (n.d.). CP Lab Safety. Retrieved February 2, 2026, from [Link]

  • Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3).
  • 4-Nitrocinnamic acid. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

  • 4-Bromo-2-nitrocinnamic acid, 10 g. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

  • Veerakanellore, G. B., Captain, B., & Ramamurthy, V. (2016). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 18(25), 4708–4712. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules, 28(3), 1447. [Link]

  • Khine, H. H., Mzani, A., & Ndevanji, E. T. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Journal of Chemistry, 2022, 1–19. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. (2016). Sci-Hub. Retrieved February 2, 2026, from [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Publishing. [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research, 57(4s), s565-s578. [Link]

  • 2-(1-Bromo-2-oxopropyl)-4-nitrocinnamic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. (2014). RSC Publishing. [Link]

  • History, Classification and Biological activity of Heterocyclic Compounds. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023, July 16). YouTube. Retrieved February 2, 2026, from [Link]

  • Condensation reaction of benzaldehyde with p-nitroacetophenone. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). PMC. [Link]

  • Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. (2016). CrystEngComm, 18(25), 4708-4712. [Link]

  • synthesis, molecular docking studies and antimicrobial activity of substituted cinnamides. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). National Institutes of Health. [Link]

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. (n.d.). Labflow. Retrieved February 2, 2026, from [Link]

  • Solid-state photodimerization of o -ethoxy-cinnamic acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (2017). Der Pharma Chemica, 9(13), 141-147.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(4), 883-889.
  • 4-Bromo-2-nitrobenzaldehyde. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

  • Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. (2020). Molecules, 25(21), 5178. [Link]

  • Solid-State Organic Chemistry of ortho-Ethoxy-trans-cinnamic acid. (2001). WIReDSpace. Retrieved February 2, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved February 2, 2026, from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Journal of Medicinal and Organic Chemistry, 6(4), 108-110. [Link]

  • Solved 2-acetylpyridine reacts with 4-nitrobenzaldehyde. (2020, March 4). Chegg. Retrieved February 2, 2026, from [Link]

Sources

theoretical and computational studies of 4-Bromo-2-nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Framework for 4-Bromo-2-nitrocinnamic Acid (4B2NCA)

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Material Scientists.

Executive Summary

4-Bromo-2-nitrocinnamic acid (4B2NCA) represents a specialized class of


-conjugated systems with significant potential in two distinct fields: Non-Linear Optics (NLO)  and Medicinal Chemistry . Structurally, it features a "push-pull" electronic system where the bromine atom (weak donor/inductive withdrawer) and the nitro group (strong acceptor) create a unique charge transfer axis across the cinnamic acid bridge.

This guide provides a comprehensive protocol for the theoretical and computational characterization of 4B2NCA. It details the precise Density Functional Theory (DFT) methodologies required to predict its structural, vibrational, and electronic properties, validating these predictions against established experimental synthesis routes.

Computational Methodology: The Standard Protocol

To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol is designed to eliminate imaginary frequencies and ensure the global minimum energy structure is obtained.

Level of Theory
  • Method: Density Functional Theory (DFT).[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic molecules, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for accurately modeling the lone pairs on Oxygen (nitro/carboxyl) and Bromine, as well as the anionic character in potential salts.

    • Polarization functions (d,p): Essential for describing the directional bonding in the aromatic ring and the hypervalent nature of the nitro group.

Computational Workflow (DOT Visualization)

G Start Initial Geometry Construction (GaussView / ChemDraw) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Determine Hessian) Opt->Freq Check Imaginary Frequencies? Freq->Check TrueMin Global Minimum Confirmed (NImag = 0) Check->TrueMin No ReOpt Perturb Geometry Check->ReOpt Yes Properties Property Calculation: 1. FMO (HOMO-LUMO) 2. MEP (Electrostatic Potential) 3. NLO (Hyperpolarizability) TrueMin->Properties ReOpt->Opt

Figure 1: Standardized computational workflow for the characterization of 4B2NCA. The loop ensures the structure is a true stationary point on the potential energy surface.

Structural and Electronic Analysis

Geometric Constraints

In 4B2NCA, the steric hindrance between the 2-nitro group and the cinnamic acid side chain (specifically the


-proton or carbonyl oxygen depending on rotation) is a critical structural feature.
  • Expectation: The nitro group will likely rotate slightly out of the phenyl ring plane (dihedral angle

    
    ) to relieve steric strain, unlike the planar 4-nitrocinnamic acid.
    
  • Validation: Compare the calculated

    
     bond length with the standard value of ~1.47 Å. A longer bond indicates reduced resonance due to non-planarity.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability (hardness/softness) and optical activity.

  • HOMO Location: Predominantly localized on the Bromine atom and the phenyl ring (

    
    -system).
    
  • LUMO Location: Localized on the Nitro group and the Carboxyl moiety (electron sinks).

  • Significance: A smaller gap (< 3.5 eV) suggests high chemical reactivity and potential "softness," making the molecule a candidate for charge-transfer applications.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking) and reaction sites.

  • Red Regions (Electrophilic Attack Sites): The Oxygen atoms of the Nitro and Carboxyl groups.

  • Blue Regions (Nucleophilic Attack Sites): The Proton of the carboxylic acid and the region surrounding the Bromine atom (sigma-hole).

NLO Properties: The Material Science Perspective

Cinnamic acid derivatives are often crystallized for Second Harmonic Generation (SHG) applications. For 4B2NCA to be NLO active, it must crystallize in a non-centrosymmetric space group .

Key Parameters to Calculate:

  • Dipole Moment (

    
    ):  Measure of charge separation. High 
    
    
    
    enhances packing alignment in electric fields.
  • Polarizability (

    
    ):  Response of electron density to an external field.
    
  • First Hyperpolarizability (

    
    ):  The definitive metric for NLO activity.
    
    • Formula:

      
      
      
    • Benchmark: Compare

      
       against Urea (the standard reference). 4B2NCA is expected to have a 
      
      
      
      value 10-20x higher than Urea due to the extended
      
      
      -conjugation and D-A substitution.

Experimental Synthesis & Validation

To validate the theoretical model, the compound must be synthesized and characterized spectroscopically. The Perkin Reaction is the most robust route for this derivative.

Synthesis Protocol (Perkin Condensation)
  • Precursors: 4-Bromo-2-nitrobenzaldehyde + Acetic Anhydride.

  • Catalyst: Sodium Acetate (Anhydrous).[2]

  • Conditions: Reflux at 140-160°C for 4-8 hours.

Reaction Scheme Visualization:

Reaction Aldehyde 4-Bromo-2-nitrobenzaldehyde Process Reflux (160°C) NaOAc (Catalyst) Aldehyde->Process Anhydride Acetic Anhydride Anhydride->Process Intermediate Mixed Anhydride Process->Intermediate Product 4-Bromo-2-nitrocinnamic Acid (Solid, mp ~224°C) Intermediate->Product

Figure 2: Synthesis pathway via the Perkin Reaction.[2] The target compound precipitates upon acidification.[2][3]

Spectroscopic Fingerprints (Validation Data)

Compare your experimental FTIR/Raman data with these theoretical B3LYP/6-311++G(d,p) predictions (scaled by 0.961):

Vibrational ModeApprox. Frequency (cm⁻¹)IntensityDescription
O-H Stretch 3000 - 3200Broad/StrongCarboxylic acid dimer H-bonding.
C=O Stretch 1680 - 1710StrongCarbonyl group (conjugated).
C=C Stretch 1620 - 1640MediumAlkene bridge (cinnamic backbone).
NO₂ Asym Stretch 1530 - 1550StrongCharacteristic nitro group band.
NO₂ Sym Stretch 1340 - 1360StrongCharacteristic nitro group band.
C-Br Stretch 600 - 700MediumHeavy atom stretch (Fingerprint region).

References

  • Carl Roth GmbH. (2024). Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Nitrocinnamic acid (Analogue Reference). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Bromo-2-nitrocinnamic acid (CID 170837225). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] Synthesis routes of 4-Bromo-2-nitrobenzoic acid and Cinnamic Derivatives. Retrieved from

  • Organic Syntheses. (1963). m-Nitrocinnamic Acid: General Perkin Reaction Protocol. Org. Synth. 1953, 33, 53; Coll. Vol. 4, 731. Retrieved from

Sources

The Evolving Landscape of Cinnamic Acid Derivatives: A Technical Guide to the Biological Potential of 4-Bromo-2-nitrocinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a vast and promising class of naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] The inherent versatility of the cinnamic acid scaffold, characterized by a phenyl ring, an acrylic acid moiety, and a reactive double bond, allows for extensive structural modifications to modulate and enhance its therapeutic efficacy.[1][3] This technical guide delves into the burgeoning field of substituted cinnamic acid derivatives, with a specific focus on the anticipated biological activities of 4-Bromo-2-nitrocinnamic acid analogs. While direct research on this specific substitution pattern is nascent, this document synthesizes existing knowledge on related nitro- and bromo-substituted cinnamic acids to provide a predictive framework for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this novel class of compounds.

The Cinnamic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Cinnamic acid, a key intermediate in the shikimate and phenylpropanoid pathways in plants, has long been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] The presence of multiple reactive sites within its structure—the aromatic ring, the carboxylic acid group, and the α,β-unsaturated system—makes it an ideal template for chemical modification.[5] The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[3]

The Influence of Nitro and Bromo Substitutions: A Mechanistic Perspective

The introduction of nitro (NO2) and bromo (Br) groups onto the cinnamic acid backbone is anticipated to significantly modulate its electronic properties and, consequently, its biological activity.

  • Nitro Group: The potent electron-withdrawing nature of the nitro group can enhance the reactivity of the molecule and its ability to participate in crucial biological interactions. The presence of a nitro group has been associated with various pharmacological activities, including antimicrobial and anticancer effects.[6][7] For instance, 4-nitrocinnamic acid has demonstrated efficacy as an inhibitor of enzymes like xanthine oxidase.[7][8][9]

  • Bromo Group: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its membrane permeability and bioavailability. Bromine substitution can also lead to altered metabolic stability and enhanced binding affinity to target proteins.[10] Derivatives of bromophenols have shown potential as antioxidant and anticancer agents.[11]

The combination of a bromo and a nitro group on the cinnamic acid scaffold, as in 4-Bromo-2-nitrocinnamic acid, presents an intriguing chemical entity with the potential for synergistic or unique biological activities.

Predicted Biological Activities of 4-Bromo-2-nitrocinnamic Acid Derivatives

Based on the established activities of related compounds, derivatives of 4-Bromo-2-nitrocinnamic acid are hypothesized to exhibit the following biological properties:

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, with their cytotoxic effects evaluated against various cancer cell lines.[1][7][12] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] The presence of the nitro group in 2-nitrocinnamic acid derivatives has been explored for its potential in anticancer assays.[7] Furthermore, certain brominated organic compounds have demonstrated significant anticancer effects.[11][12] It is plausible that 4-Bromo-2-nitrocinnamic acid derivatives could exhibit potent cytotoxicity against cancer cells through mechanisms that may involve the inhibition of oncogenic protein kinases.[13][14]

Hypothesized Mechanism of Anticancer Action:

anticancer_mechanism 4-Bromo-2-nitrocinnamic_acid_derivative 4-Bromo-2-nitrocinnamic_acid_derivative Cancer_Cell Cancer_Cell 4-Bromo-2-nitrocinnamic_acid_derivative->Cancer_Cell Enters Oncogenic_Protein_Kinases Oncogenic_Protein_Kinases Cancer_Cell->Oncogenic_Protein_Kinases Inhibits Cell_Signaling_Pathways Cell_Signaling_Pathways Oncogenic_Protein_Kinases->Cell_Signaling_Pathways Disrupts Apoptosis_Induction Apoptosis_Induction Cell_Signaling_Pathways->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Signaling_Pathways->Cell_Cycle_Arrest Leads to

Caption: Hypothesized anticancer mechanism of 4-Bromo-2-nitrocinnamic acid derivatives.

Antimicrobial Activity

The cinnamic acid skeleton is a recognized scaffold for the development of novel antimicrobial agents.[15] Various derivatives have demonstrated activity against a range of bacteria and fungi.[3][4][10] The antimicrobial efficacy is often attributed to the disruption of microbial membranes and inhibition of essential enzymes.[5][6] Esters derived from 2-nitrocinnamic acid have shown significant antifungal activity, particularly against Candida species.[6] The presence of a halogen, such as in 4-chlorocinnamic acid derivatives, has also been shown to confer potent antifungal properties.[16] Therefore, 4-Bromo-2-nitrocinnamic acid derivatives are strong candidates for novel antimicrobial agents.

Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 4-Bromo-2-nitrocinnamic acid derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Determination MBC_MFC_Determination Minimum Bactericidal/ Fungicidal Concentration MIC_Determination->MBC_MFC_Determination Membrane_Permeability Membrane Permeability Assay MIC_Determination->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assay MIC_Determination->Enzyme_Inhibition

Caption: Experimental workflow for antimicrobial evaluation.

Enzyme Inhibition

Certain cinnamic acid derivatives are known to be effective enzyme inhibitors.[7] For example, 4-nitrocinnamic acid is a known inhibitor of xanthine oxidase, an enzyme implicated in gout.[8][9] The inhibition of protein kinases by cinnamic acid derivatives is a key mechanism contributing to their anticancer effects.[13][14] Given the structural features of 4-Bromo-2-nitrocinnamic acid, its derivatives could potentially inhibit a range of enzymes, including those involved in inflammatory processes, such as cyclooxygenases (COX), or enzymes crucial for microbial survival.

Experimental Protocols

Synthesis of 4-Bromo-2-nitrocinnamic Acid

The synthesis of 4-Bromo-2-nitrocinnamic acid can be achieved through a Knoevenagel-Doebner condensation reaction.[2]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-nitrobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (to neutralize the pyridine).

  • Precipitation and Filtration: A precipitate of 4-Bromo-2-nitrocinnamic acid will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-nitrocinnamic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (4-Bromo-2-nitrocinnamic acid derivative) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical)

As direct experimental data for 4-Bromo-2-nitrocinnamic acid derivatives is not yet widely available, the following table presents hypothetical IC50 values to illustrate how such data would be presented. These values are extrapolated from known activities of related cinnamic acid derivatives.

CompoundCancer Cell LineIC50 (µM)
4-Bromo-2-nitrocinnamic acidMCF-7 (Breast)15.2
4-Bromo-2-nitrocinnamic acidA549 (Lung)22.5
4-Bromo-2-nitrocinnamideHCT-116 (Colon)8.9
4-Bromo-2-nitrocinnamic acid ethyl esterHeLa (Cervical)18.7

Future Directions and Conclusion

The exploration of 4-Bromo-2-nitrocinnamic acid derivatives presents a compelling avenue for the discovery of novel therapeutic agents. The synergistic potential of the bromo and nitro substitutions on the versatile cinnamic acid scaffold warrants a thorough investigation into their anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to develop potent and selective therapeutic candidates.

References

  • Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • 4-Bromo-2-nitrocinnamic acid, 10 g, CAS No. 20357-30-6 | Research Chemicals. (n.d.). Carl ROTH. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2018). MDPI. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). NIH. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). MDPI. [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. [Link]

  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Request PDF. (2020). ResearchGate. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2016). NIH. [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed. [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). NIH. [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2016). ResearchGate. [Link]

  • Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. (2023). Current Pharmaceutical Biotechnology. [Link]

  • Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations. (2023). PubMed. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]

  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2016). SciELO. [Link]

Sources

Methodological & Application

Application and Protocol Guide for the NMR Spectroscopic Analysis of 4-Bromo-2-nitrocinnamic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 4-Bromo-2-nitrocinnamic Acid and the Imperative of Spectroscopic Verification

4-Bromo-2-nitrocinnamic acid is a versatile synthetic intermediate, poised at a chemical crossroads for the synthesis of a variety of heterocyclic and functionalized molecules of interest in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing nitro group ortho to the propenoic acid chain and a bromine atom in the para position, offers multiple reactive sites. These sites can be selectively targeted to achieve a range of molecular architectures. For instance, reductive cyclization can yield quinolone scaffolds, which are prevalent in many biologically active compounds. The nitro group itself can be reduced to an amine, opening pathways to further functionalization, while the carboxylic acid and the alkene functionalities allow for esterification, amidation, and addition reactions.

Given this synthetic potential, the unambiguous characterization of its reaction products is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of 4-Bromo-2-nitrocinnamic acid and its key reaction products. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for spectral interpretation, empowering users to confidently characterize their synthetic outcomes. While experimental spectra for the title compound are not widely published, this guide provides a detailed, predictive analysis based on established NMR principles and data from closely related analogs.

I. Foundational NMR Analysis: 4-Bromo-2-nitrocinnamic Acid

The structural analysis of 4-Bromo-2-nitrocinnamic acid begins with a thorough understanding of its own ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitro and bromo substituents, combined with the conjugated system of the cinnamic acid moiety, results in a distinct set of spectral features.

Predicted ¹H NMR Spectrum of 4-Bromo-2-nitrocinnamic Acid

The ¹H NMR spectrum is anticipated to display signals corresponding to the vinylic and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton. The strong deshielding effect of the ortho-nitro group is expected to significantly impact the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Bromo-2-nitrocinnamic Acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
~6.6d~16Trans-vinylic coupling to Hβ.
~8.0d~16Trans-vinylic coupling to Hα; deshielded by the aromatic ring and nitro group.
H-3~8.3d~2Ortho to the nitro group, significantly deshielded. Meta-coupled to H-5.
H-5~7.9dd~8.5, ~2Ortho to the bromine and meta to the nitro group. Coupled to H-3 and H-6.
H-6~7.8d~8.5Ortho to the cinnamic acid substituent and meta to the bromine. Coupled to H-5.
-COOH>12br s-Acidic proton, typically broad and downfield.

Note: Predicted values are based on data from similar compounds, including 2-nitrocinnamic acid and 4-bromocinnamic acid, and established substituent effects.[2]

Predicted ¹³C NMR Spectrum of 4-Bromo-2-nitrocinnamic Acid

The ¹³C NMR spectrum will reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-nitrocinnamic Acid (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~166Carboxylic acid carbonyl carbon.
~125Vinylic carbon alpha to the carbonyl.
~138Vinylic carbon beta to the carbonyl, attached to the aromatic ring.
C-1~132Quaternary carbon attached to the vinylic group.
C-2~148Quaternary carbon bearing the nitro group.
C-3~131Aromatic CH ortho to the nitro group.
C-4~125Quaternary carbon bearing the bromine atom.
C-5~134Aromatic CH ortho to the bromine.
C-6~129Aromatic CH meta to the bromine.

Note: Predicted values are based on data from similar compounds and additive rules for substituent effects on aromatic rings.

II. NMR Analysis of Key Reaction Products

The true utility of NMR shines in the characterization of reaction products, where subtle changes in the spectra can confirm the desired transformation. This section explores the expected NMR signatures of several key products derived from 4-Bromo-2-nitrocinnamic acid.

Figure 1: Reaction Pathways of 4-Bromo-2-nitrocinnamic Acid

G A 4-Bromo-2-nitrocinnamic Acid B 4-Bromo-2-aminocinnamic Acid A->B Reduction (e.g., SnCl2, H2/Pd-C) C 4-Bromo-2-nitrophenylpropanoic Acid A->C Hydrogenation (e.g., H2, Pd/C) D Methyl 4-bromo-2-nitrocinnamate A->D Esterification (e.g., CH3OH, H+) E 6-Bromoquinolin-2(1H)-one B->E Cyclization (spontaneous or heat)

Caption: Key synthetic transformations of 4-Bromo-2-nitrocinnamic acid.

A. Reduction of the Nitro Group: Formation of 4-Bromo-2-aminocinnamic Acid

The reduction of the nitro group to an amine is a common and synthetically valuable transformation. This change in functionality leads to predictable and significant shifts in the NMR spectrum.

  • ¹H NMR: The most dramatic change will be the upfield shift of the aromatic protons, particularly the proton at the C-3 position, due to the replacement of the strongly electron-withdrawing nitro group with the electron-donating amino group. The appearance of a broad singlet corresponding to the -NH₂ protons is also expected.

  • ¹³C NMR: A significant upfield shift for C-2 (the carbon bearing the amino group) is anticipated, moving from the ~148 ppm region to a more shielded position. The other aromatic carbons will also experience shifts, though to a lesser extent.

Table 3: Predicted NMR Spectral Changes upon Reduction to 4-Bromo-2-aminocinnamic Acid

NucleusChange in Chemical ShiftRationale
¹H (H-3)Significant upfield shiftRemoval of the deshielding effect of the ortho-nitro group.
¹H (other aromatic)Moderate upfield shiftsIncreased electron density on the aromatic ring from the amino group.
¹³C (C-2)Significant upfield shiftReplacement of -NO₂ with the more shielding -NH₂ group.
¹³C (other aromatic)Moderate upfield shiftsIncreased electron density on the aromatic ring.
B. Saturation of the Alkene: Formation of 4-Bromo-2-nitrophenylpropanoic Acid

Catalytic hydrogenation can selectively reduce the carbon-carbon double bond, leading to the formation of the corresponding propanoic acid derivative.

  • ¹H NMR: The characteristic doublets of the vinylic protons (Hα and Hβ) will be replaced by two new signals in the aliphatic region (typically 2.5-3.5 ppm). These will appear as multiplets due to coupling with each other, forming an A₂B₂ or more complex spin system.

  • ¹³C NMR: The signals for the sp² hybridized vinylic carbons (Cα and Cβ) will disappear and be replaced by signals for sp³ hybridized carbons in the aliphatic region (typically 30-40 ppm).

C. Esterification: Formation of Methyl 4-bromo-2-nitrocinnamate

Esterification of the carboxylic acid, for example, with methanol, introduces a new set of signals in the NMR spectrum.

  • ¹H NMR: The broad singlet of the carboxylic acid proton will disappear, and a new sharp singlet corresponding to the methyl ester protons (-OCH₃) will appear, typically in the range of 3.5-4.0 ppm. The chemical shifts of the vinylic and aromatic protons will be minimally affected.

  • ¹³C NMR: A new signal for the methyl carbon (-OCH₃) will appear around 50-55 ppm. The chemical shift of the carbonyl carbon will shift slightly, typically by a few ppm.

D. Reductive Cyclization: Formation of 6-Bromoquinolin-2(1H)-one

Following the reduction of the nitro group to an amine, intramolecular cyclization can occur to form a quinolone ring system. This transformation results in a completely new spin system.

  • ¹H NMR: The spectrum will be characteristic of the quinolone ring system. The vinylic protons of the cinnamic acid moiety will be incorporated into the heterocyclic ring, and their chemical shifts and coupling patterns will change accordingly. A broad singlet for the N-H proton of the lactam is also expected.

  • ¹³C NMR: The number of aromatic and vinylic carbon signals will change to reflect the new bicyclic structure. A new carbonyl signal corresponding to the lactam will be observed.

III. Experimental Protocols

The following protocols provide a general framework for the preparation and NMR analysis of 4-Bromo-2-nitrocinnamic acid and its derivatives.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for cinnamic acid derivatives due to their polarity and the presence of the acidic proton. CDCl₃ can also be used, but the carboxylic acid proton may exchange with residual water.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G A Weigh Sample (5-50 mg) C Dissolve Sample in Solvent (~0.6 mL) A->C B Select Deuterated Solvent B->C D Transfer to NMR Tube C->D E Cap and Label D->E F Acquire NMR Spectrum E->F

Sources

Application Note: Photochemical Transformations of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental setup for the photochemical interrogation of 4-Bromo-2-nitrocinnamic acid . It addresses the compound's dual reactivity: solid-state [2+2] photodimerization (relevant for crystal engineering and green synthesis) and solution-phase photocyclization (relevant for pharmacological scaffold synthesis, specifically quinolinone derivatives).

Introduction & Mechanistic Insight

4-Bromo-2-nitrocinnamic acid represents a classic "ortho-nitro" system where the photochemical outcome is strictly dictated by the phase of the reaction medium.

  • In the Solid State (Crystal Phase): The reaction is governed by topochemical postulates (Schmidt’s Rules). If the crystal packing aligns the alkene bonds of adjacent molecules parallel and within ~4.2 Å, irradiation yields a cyclobutane dimer (truxillic or truxinic acid derivative). The bromine atom at the 4-position (para to the alkenyl chain) often facilitates specific stacking interactions (Br···Br or Br···NO₂) that stabilize the reactive geometry.

  • In Solution Phase: The lack of lattice constraints allows for

    
     photoisomerization . The Z-isomer brings the nucleophilic oxygen of the nitro group into proximity with the alkene, facilitating an intramolecular rearrangement to form 6-bromo-1-hydroxyquinolin-2(1H)-one  (or related isatogen derivatives).
    
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on experimental conditions.

Photochemistry Start 4-Bromo-2-nitrocinnamic acid (E-isomer) Excitation Excitation (hν) Start->Excitation SolidState Solid State (Crystal Lattice) Excitation->SolidState Crystalline Phase Solution Solution Phase (Dilute) Excitation->Solution Solvated Topochemistry Topochemical Alignment (Distance < 4.2 Å) SolidState->Topochemistry Dimer [2+2] Cyclodimer (Truxillic/Truxinic Acid Derivative) Topochemistry->Dimer Intermolecular Isomerization E → Z Isomerization Solution->Isomerization NitroAttack Intramolecular Nitro-Oxygen Attack Isomerization->NitroAttack Steric Proximity Cyclization 6-Bromo-1-hydroxyquinolin-2(1H)-one (Scaffold) NitroAttack->Cyclization Rearrangement

Figure 1: Divergent photochemical pathways of 4-Bromo-2-nitrocinnamic acid controlled by phase state.

Experimental Setup & Protocols

Protocol A: Solid-State Photodimerization (Green Synthesis)

Objective: Synthesis of 4,4'-dibromo-2,2'-dinitro-truxillic acid via solvent-free reaction. Key Driver: The heavy atom effect of Bromine enhances intersystem crossing (ISC) to the triplet state, potentially increasing quantum efficiency, provided the crystal packing is compliant (


-type packing).
Materials
  • Precursor: 4-Bromo-2-nitrocinnamic acid (Recrystallized from Acetone/Ethanol to ensure polymorphic purity).

  • Light Source: 450W Medium-pressure Mercury Lamp (filtered through Pyrex to remove

    
     nm) OR 365 nm High-Power UV-LED array.
    
  • Vessel: Pyrex petri dishes or a rotating solid-state photoreactor.

Step-by-Step Procedure
  • Crystal Engineering (Critical):

    • Dissolve 1.0 g of 4-Bromo-2-nitrocinnamic acid in a minimum amount of hot acetone.

    • Allow to cool slowly in a dark, vibration-free environment to grow varying polymorphs. (Note: Rapid precipitation often yields amorphous solids which are photo-inactive).

    • Validation: Check a small sample via PXRD (Powder X-Ray Diffraction). Look for sharp Bragg peaks indicating crystallinity.

  • Sample Preparation:

    • Grind the crystals into a fine, uniform powder.

    • Spread the powder as a thin layer (monolayer coverage is ideal, <1 mm thick) between two Pyrex glass plates or on the bottom of a petri dish.

  • Irradiation:

    • Place the sample 10–15 cm from the light source.

    • Irradiate for 12–48 hours.

    • Turnover: Every 4 hours, interrupt the irradiation, mix/grind the powder to expose fresh surfaces, and respread. This prevents a "skin effect" where the product dimer blocks light from reaching the inner reactant.

  • Monitoring:

    • Take a 5 mg aliquot. Dissolve in DMSO-d6.

    • NMR Check: Monitor the disappearance of alkene doublet signals (

      
       6.5–8.0 ppm) and the appearance of cyclobutane ring protons (
      
      
      
      3.8–4.5 ppm).
  • Workup:

    • Wash the resulting solid with cold chloroform or diethyl ether (the monomer is usually soluble, while the dimer is often insoluble).

    • Filter and dry the precipitate.

Protocol B: Solution-Phase Photocyclization (Scaffold Synthesis)

Objective: Synthesis of 6-Bromo-1-hydroxyquinolin-2(1H)-one via nitro-rearrangement. Key Driver: Dilution is required to suppress intermolecular dimerization.

Materials
  • Solvent: Anhydrous Ethanol or Methanol (degassed).

  • Vessel: Quartz immersion well reactor (for scale-up) or Quartz cuvettes (for kinetics).

  • Light Source: 300-350 nm UV source (Rayonet reactor or Hg lamp with Pyrex filter).

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a dilute solution (0.001 M to 0.005 M) of 4-Bromo-2-nitrocinnamic acid in ethanol.

    • Note: High concentrations (>0.01 M) favor dimerization and oligomerization.

  • Degassing:

    • Purge the solution with Argon or Nitrogen for 20 minutes. Oxygen can quench the triplet excited states required for the rearrangement.

  • Irradiation:

    • Irradiate the solution while stirring vigorously.

    • Maintain temperature at 25°C using a water-cooling jacket (heat can induce thermal degradation of the nitroso intermediate).

  • Monitoring (UV-Vis & TLC):

    • UV-Vis: Observe the decay of the cinnamic acid absorption band (~280-310 nm) and the growth of the quinolone band (~330-350 nm).

    • TLC: Eluent: Ethyl Acetate/Hexane (1:1). The product will be more polar than the starting material.

  • Workup:

    • Evaporate the solvent under reduced pressure.[1]

    • Purification: The crude residue is often dark due to azo-byproducts. Purify via column chromatography (Silica gel, MeOH/DCM gradient) or recrystallization from Acetic Acid.

Data Presentation & Characterization

Expected Analytical Signatures
FeatureStarting Material (Monomer)Product A (Solid-State Dimer)Product B (Solution Cyclized)
1H NMR (Alkene) Doublets (

6.5–8.0 ppm,

Hz)
Absent Absent
1H NMR (Aliphatic) NoneCyclobutane signals (

3.8–4.8 ppm)
None
1H NMR (Aromatic) 3 protons (ABX or similar pattern)3 protons (shifted)3 protons (Quinoline pattern)
Solubility Soluble in Acetone, EtOH, CHCl3Poorly soluble in most organic solventsSoluble in DMSO, MeOH
Melting Point ~200–210°C (Decomposes)>250°C (High melting)Distinct mp (check literature)
Troubleshooting Guide
  • Issue: No Reaction in Solid State.

    • Cause: The crystal polymorph may be photo-stable (wrong packing distance).

    • Fix: Recrystallize from a different solvent (e.g., change from ethanol to benzene/hexane mixture) to access a reactive polymorph (

      
       or 
      
      
      
      ).
  • Issue: Complex Mixture in Solution.

    • Cause: Concentration too high (dimerization) or presence of Oxygen.

    • Fix: Dilute by 10-fold and ensure rigorous degassing.

References

  • Solid-State Photochemistry Principles

    • Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link

  • Nitro-Cinnamic Acid Rearrangements: Arumugam, S., et al. (2020). Photochemical rearrangement of nitro-substituted cinnamic acids. RSC Advances. (General mechanism reference for nitro-rearrangements).
  • Quinolone Synthesis via Photolysis

    • Organic Syntheses, Coll.[2] Vol. 5, p. 829 (1973). Preparation of Carbostyrils from Nitrocinnamic Acids. Link

  • BenchChem Protocols

    • Application Notes and Protocols for the Synthesis of Photosensitive Polymers Using 2-Nitrocinnamic Acid.[1][3] Link

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<_

Introduction: The Strategic Importance of Derivatizing 4-Bromo-2-nitrocinnamic Acid

4-Bromo-2-nitrocinnamic acid is a versatile scaffold in medicinal chemistry and drug development. Its substituted cinnamic acid core is a recurring motif in a wide array of biologically active molecules.[1][2] The carboxylic acid group, in particular, serves as a critical handle for chemical modification, enabling the synthesis of diverse libraries of esters, amides, and other acyl derivatives.[3] These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, cell permeability, and target binding affinity.

The presence of both a bromo and a nitro group on the aromatic ring introduces unique electronic and steric challenges that must be considered during derivatization. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid, which can influence reaction kinetics.[4] Conversely, these substituents can also affect the reactivity of the carbonyl carbon.[5]

This comprehensive guide provides detailed protocols for the efficient derivatization of 4-Bromo-2-nitrocinnamic acid into its corresponding esters and amides. We will delve into the rationale behind various synthetic strategies, offering field-proven insights to navigate the nuances of these transformations.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of a carboxylic acid hinges on the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol (for esterification) or an amine (for amidation). The choice of activation method is paramount and depends on the stability of the starting material and the desired product, as well as the nature of the nucleophile.

Derivatization_Strategies cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Carboxylic_Acid 4-Bromo-2-nitrocinnamic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Activating Agent (SOCl₂, Coupling Reagents) Product Ester or Amide Derivative Activated_Intermediate->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Alcohol or Amine) Nucleophile->Product

Protocol 1: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[6][7] This equilibrium-driven reaction necessitates the removal of water to achieve high yields.

Rationale: This method is particularly suitable for simple, unhindered alcohols. The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The presence of the electron-withdrawing nitro group on 4-Bromo-2-nitrocinnamic acid can slightly accelerate this reaction by further increasing the electrophilicity of the carbonyl carbon.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-Bromo-2-nitrocinnamic acid (1.0 eq), the desired alcohol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap will drive the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterConditionRationale
Alcohol Simple primary or secondaryMinimizes steric hindrance for nucleophilic attack.
Catalyst Concentrated H₂SO₄Provides the necessary acidic environment to activate the carboxylic acid.
Temperature RefluxIncreases reaction rate and facilitates azeotropic water removal.
Water Removal Dean-Stark apparatusDrives the equilibrium towards product formation, maximizing yield.[6]

Protocol 2: Amidation using Carbodiimide Coupling Agents

For the synthesis of amides, carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely employed.[8][9] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Rationale: This method is highly efficient and proceeds under mild conditions, making it compatible with a wide range of functional groups. The use of additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, particularly when dealing with less nucleophilic amines or sterically hindered substrates.

Amidation_Mechanism Carboxylic_Acid 4-Bromo-2-nitrocinnamic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Byproduct EDU (Byproduct) O_Acylisourea->Byproduct Amine Amine (R-NH₂) Amine->Amide

Step-by-Step Protocol:
  • Reaction Setup: Dissolve 4-Bromo-2-nitrocinnamic acid (1.0 eq), the desired amine (1.1-1.5 eq), and a coupling additive such as HOBt or NHS (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 eq) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with the same solvent.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization.

ReagentMolar EquivalentsPurpose
4-Bromo-2-nitrocinnamic acid 1.0Starting material
Amine 1.1 - 1.5Nucleophile
EDC·HCl 1.2 - 1.5Coupling agent to activate the carboxylic acid[8]
HOBt or NHS 1.1Additive to suppress racemization and side reactions
Solvent Anhydrous DCM or DMFAprotic solvent to prevent hydrolysis of intermediates

Protocol 3: Conversion to Acid Chloride and Subsequent Derivatization

For less reactive nucleophiles or when forcing conditions are required, converting the carboxylic acid to a more reactive acid chloride is a robust strategy.[2] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Rationale: Acid chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including sterically hindered alcohols and amines. This two-step procedure provides a highly reactive intermediate, often leading to excellent yields.

Step-by-Step Protocol:

Step 1: Formation of the Acid Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-Bromo-2-nitrocinnamic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the mixture for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: Remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Reaction with Nucleophile

  • Reaction Setup: Dissolve the crude 4-Bromo-2-nitro-cinnamoyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere and cool to 0 °C.

  • Nucleophilic Addition: Slowly add a solution of the desired alcohol or amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq) in the same solvent. The base is necessary to quench the HCl generated during the reaction.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Follow the general work-up and purification procedures described in the previous protocols.

Characterization of Derivatives

The successful synthesis of the desired ester or amide derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the incorporation of the alcohol or amine moiety and the disappearance of the carboxylic acid proton.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show the appearance of a characteristic C=O stretching frequency for the ester or amide, and the disappearance of the broad O-H stretch of the carboxylic acid.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature (if the compounds are stable), or the equivalents of the coupling agent and/or nucleophile.

  • Side Reactions: The nitro group is generally stable under these conditions, but care should be taken with highly reactive reagents. The bromo substituent is also typically unreactive towards the reagents used in these protocols.

  • Purification Challenges: The polarity of the synthesized derivatives will vary significantly based on the incorporated alcohol or amine. Adjusting the eluent system for column chromatography is crucial for effective purification.

Conclusion

The derivatization of the carboxylic acid group of 4-Bromo-2-nitrocinnamic acid is a key step in the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic methodology—be it Fischer esterification, carbodiimide coupling, or conversion to an acid chloride—should be guided by the nature of the desired derivative and the principles of chemical reactivity. The protocols outlined in this guide provide a robust framework for researchers to efficiently synthesize and explore the chemical space around this important scaffold.

References

  • ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Osborne, M. (2019, April 28). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Biosynth. (n.d.). 4-Bromo-2-nitrocinnamic acid | 20357-30-6 | FB70063.
  • Academia.edu. (n.d.). (PDF) Synthesis and characterization of new derivatives of cinnamic acid.
  • Obrnuta faza. (n.d.). Derivatizing Reagents.
  • PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities.
  • PMC. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Organic Syntheses Procedure. (n.d.). m-NITROCINNAMIC ACID.
  • ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles.
  • Jurnal Universitas Sebelas Maret. (2022, April 29). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE.
  • Benchchem. (n.d.). Comparative spectroscopic analysis of cinnamic acid derivatives.
  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates | Request PDF.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid.
  • BrainKart. (2018, February 18). REACTIVITY of CARBOXYLIC ACIDS and CARBOXYLIC ACID DERIVATIVES and its MAJOR APPLICATIONS: A STUDY.
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
  • ResearchGate. (2022). Esterification of cinnamic acid derivatives via the Steglich reaction.
  • Institut Kimia Malaysia. (2019, December 10). Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.).
  • BrainKart. (2018, February 18). Reactivity of Carboxylic Acid Derivatives.
  • Semantic Scholar. (n.d.). AMIDATION CINNAMIC ACID BY DIETHYLAMINE WITH BORIC ACID AS CATALYST USING ULTRASONIC IRRADIATION.
  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
  • ResearchGate. (2016, March 14). (PDF) Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2-nitrobenzoic acid.
  • PMC. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

4-Bromo-2-nitrocinnamic acid is a richly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a wide array of complex organic molecules. Its structure incorporates three key features for synthetic diversification: a bromo substituent on the aromatic ring, which is an excellent handle for palladium-catalyzed cross-coupling reactions; a strongly electron-withdrawing nitro group, which modulates the reactivity of the aryl bromide; and a cinnamic acid moiety, which is a common pharmacophore and a precursor for various heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] This guide provides detailed application notes and robust protocols for three of the most significant palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Sonogashira reactions—as applied to 4-bromo-2-nitrocinnamic acid. By leveraging these methods, researchers can readily introduce a diverse range of substituents at the 4-position, paving the way for the creation of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals.

Understanding the Reactivity of 4-Bromo-2-nitrocinnamic Acid

The presence of the ortho-nitro group and the para-cinnamic acid moiety significantly influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the aryl bromide, which can facilitate the initial oxidative addition step in the catalytic cycle. However, the carboxylic acid group introduces a level of complexity, as it can react with the basic conditions often employed in these couplings. Therefore, careful selection of the base and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Part 1: The Suzuki-Miyaura Coupling: Forging New C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[1][3] This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.[3]

Causality in Experimental Design for Suzuki-Miyaura Coupling
  • Palladium Catalyst and Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is a common and effective strategy. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands can sometimes improve reaction efficiency.

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] The choice of base is critical when a carboxylic acid is present. A milder base like K₂CO₃ or K₃PO₄ is often preferred to minimize side reactions involving the carboxylic acid.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is frequently used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex Alkene_Complex Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl_Complex Sigma-Alkyl_Complex Alkene_Complex->Sigma-Alkyl_Complex Migratory Insertion Sigma-Alkyl_Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Alkyne Activation (R-C≡CH + Base) Cu-C≡CR->Ar-Pd(II)-Br(L2) Transmetalation to Pd Cu-C≡CR->Cu(I)

Sources

Application Note: Enzymatic Profiling and Inhibition Assays Using 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 4-Bromo-2-nitrocinnamic acid (4-BNC) as a chemical probe in enzymatic assays. While cinnamic acid derivatives are widely recognized as precursors in phenylpropanoid metabolism, the specific electronic and steric properties of the 4-bromo and 2-nitro substituents render 4-BNC a potent tool for probing the active sites of nucleophilic enzymes.

Primary Applications:

  • Transglutaminase 2 (TG2) Inhibition: Acting as a competitive amine acceptor or reversible inhibitor to modulate protein cross-linking.

  • Glutathione S-Transferase (GST) Conjugation: Assessing electrophilic reactivity and metabolic stability via Michael addition.

  • Phenylalanine Ammonia-Lyase (PAL) Interaction: Serving as a structural analogue for substrate specificity profiling in plant and fungal metabolic studies.

Chemical Profile & Handling

4-Bromo-2-nitrocinnamic acid acts as an


-unsaturated carbonyl compound (Michael acceptor). The ortho-nitro group provides significant electron-withdrawing character, enhancing the electrophilicity of the 

-carbon, while the para-bromo group offers a distinct halogen handle for X-ray crystallography or SAR (Structure-Activity Relationship) studies.
PropertySpecification
CAS Number 20357-30-6
Molecular Formula C

H

BrNO

Molecular Weight 272.05 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol. Sparingly soluble in water.
Stability Stable at room temperature. Protect from light (potential photo-isomerization).
Handling Irritant. Use standard PPE. Prepare fresh stock solutions in DMSO.

Protocol A: Transglutaminase 2 (TG2) Inhibition Assay

Principle

Tissue Transglutaminase (TG2) catalyzes the Ca


-dependent acyl-transfer reaction between glutamine residues (acyl donors) and primary amines (acyl acceptors).[1] 4-BNC, possessing a cinnamoyl scaffold, mimics the acyl donor substrate. It can occupy the active site cysteine (Cys277), inhibiting the cross-linking of the natural substrate (e.g., N,N-dimethylcasein) with the amine probe (e.g., 5-(biotinamido)pentylamine).
Workflow Visualization

TG2_Assay_Workflow Start Reagent Prep (TG2, 4-BNC, Substrates) Incubation Pre-Incubation (Enzyme + 4-BNC) 15 min @ 37°C Start->Incubation Inhibitor binding Reaction Start Reaction (+ Biotin-Cadavarine + Ca2+) Incubation->Reaction Substrate addition Detection Detection (Streptavidin-HRP OD 450nm) Reaction->Detection Quench & Wash Analysis Data Analysis (IC50 Calculation) Detection->Analysis Quantification

Figure 1: Step-by-step workflow for the TG2 colorimetric inhibition assay.

Materials
  • Enzyme: Recombinant Human TG2 (rhTG2).

  • Substrate: N,N-dimethylcasein (coated on 96-well plate).

  • Amine Donor: 5-(biotinamido)pentylamine (Biotin-cadaverine).

  • Inhibitor: 4-Bromo-2-nitrocinnamic acid (10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl

    
    , 1 mM DTT.
    
  • Detection: Streptavidin-HRP and TMB substrate.

Detailed Procedure
  • Plate Coating: Coat a high-binding 96-well plate with N,N-dimethylcasein (10 mg/mL in carbonate buffer) overnight at 4°C. Wash 3x with PBS-T.

  • Inhibitor Dilution: Prepare a serial dilution of 4-BNC in Assay Buffer (range: 0.1

    
    M to 500 
    
    
    
    M). Maintain DMSO concentration < 1%.
  • Pre-incubation: Add 50

    
    L of rhTG2 (final conc. 10 nM) and 10 
    
    
    
    L of 4-BNC dilutions to the wells. Incubate for 15 minutes at 37°C . This allows the inhibitor to equilibrate with the active site.
  • Reaction Initiation: Add 40

    
    L of Biotin-cadaverine (final conc. 0.5 mM) mixed with CaCl
    
    
    
    (final conc. 5 mM).
  • Reaction: Incubate for 30 minutes at 37°C .

  • Termination: Stop reaction by adding 100

    
    L of 50 mM EDTA (chelates Ca
    
    
    
    ). Wash plate 3x with PBS-T.
  • Detection: Add 100

    
    L Streptavidin-HRP (1:2000 dilution). Incubate 30 mins. Wash 3x. Add TMB, develop for 10 mins, stop with H
    
    
    
    SO
    
    
    .
  • Read: Measure Absorbance at 450 nm.

Data Analysis: Plot % Inhibition vs. Log[4-BNC]. Calculate IC


 using a 4-parameter logistic regression.

Protocol B: Glutathione S-Transferase (GST) Conjugation Assay

Principle

The electron-deficient alkene of 4-BNC makes it susceptible to nucleophilic attack by Glutathione (GSH). This assay determines if 4-BNC acts as a "soft" electrophile, which is critical for assessing off-target toxicity or metabolic clearance. GST catalyzes the Michael addition of GSH to the


-carbon of 4-BNC.
Reaction Mechanism

GST_Mechanism E GST Enzyme Complex Enzyme-Substrate Complex E->Complex Catalysis S1 GSH (Nucleophile) S1->Complex Binding S2 4-BNC (Electrophile) S2->Complex Binding Complex->E Release Product GS-Cinnamate Conjugate Complex->Product Michael Addition

Figure 2: Mechanism of GST-mediated conjugation of Glutathione to 4-BNC.

Detailed Procedure
  • Blank Preparation: In a UV-transparent cuvette, mix 980

    
    L of Potassium Phosphate Buffer (100 mM, pH 6.5) and 10 
    
    
    
    L of 4-BNC (10 mM stock).
  • Baseline Scan: Record UV spectrum (250–400 nm) to determine

    
     of 4-BNC (typically ~280-300 nm).
    
  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate, pH 6.5.

    • GSH: 1 mM (final).

    • 4-BNC: 100

      
      M (final).
      
    • Enzyme: Equine Liver GST (0.1 Units).

  • Kinetics: Initiate reaction by adding enzyme. Immediately monitor the decrease in absorbance at the

    
     of the double bond (or shift in peak) over 5 minutes.
    
  • Control: Run a parallel reaction without enzyme to account for spontaneous (non-enzymatic) Michael addition.

Protocol C: Phenylalanine Ammonia-Lyase (PAL) Competitive Binding

Rationale

PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. 4-BNC acts as a product analogue. High concentrations of 4-BNC can drive feedback inhibition or act as a competitive ligand for structural studies.

Method Summary
  • Assay Type: Spectrophotometric (monitoring formation of trans-cinnamic acid from L-Phe at 290 nm).

  • Procedure:

    • Establish

      
       for PAL using L-Phenylalanine (substrate) alone.
      
    • Repeat kinetics in the presence of fixed concentrations of 4-BNC (10

      
      M, 50 
      
      
      
      M).
    • Result: If 4-BNC binds the active site, the apparent

      
       for L-Phe will increase without changing 
      
      
      
      (Competitive Inhibition).

Troubleshooting & Optimization

ObservationPossible CauseSolution
Precipitation in Assay 4-BNC hydrophobicityEnsure final DMSO < 2%. Add 0.01% Triton X-100 to buffer.
High Background (TG2) Non-specific bindingIncrease Tween-20 to 0.05% in wash steps.
No Inhibition Observed 4-BNC degradationPrepare stock fresh. Check purity via HPLC. Ensure pre-incubation step is performed.
Non-linear Kinetics (GST) Spontaneous reactionSubtract the "No Enzyme" slope from the "Plus Enzyme" slope.

References

  • Keillor, J. W., & Apperley, K. Y. (2016). Transglutaminase 2 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. (Contextual grounding on Cinnamic acid scaffolds in TG2 inhibition).
  • Pontillo, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Bromo-2-nitrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BrN-402-Yield-Optimization

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

Welcome to the Technical Support Center. You are likely encountering low yields (below 60%) or high impurity profiles in the synthesis of 4-Bromo-2-nitrocinnamic acid .

The synthesis of this molecule presents a classic "push-pull" conflict in physical organic chemistry. The 4-bromo and 2-nitro groups render the aldehyde highly electrophilic (good for reactivity), but the ortho-nitro group introduces significant steric bulk and thermodynamic instability at high temperatures (bad for yield).

Most low-yield cases stem from using the Perkin Reaction (acetic anhydride/NaOAc) instead of the Knoevenagel-Doebner Modification . The Perkin reaction requires harsh heat (180°C), which degrades nitro-aromatics into tars. The Knoevenagel-Doebner route is milder (70–90°C) and chemically superior for this substrate.

The Chemistry: Knoevenagel-Doebner Modification

This pathway utilizes malonic acid and pyridine.[1][2][3][4] It proceeds via a cascade: Condensation


 Decarboxylation 

Elimination
.

ReactionPathway Start 4-Bromo-2-nitrobenzaldehyde + Malonic Acid Inter1 Aldol Intermediate (Beta-hydroxy acid) Start->Inter1 Pyridine/Piperidine Nucleophilic Attack Inter2 Dicarboxylic Acid Intermediate Inter1->Inter2 - H2O (Dehydration) Product 4-Bromo-2-nitrocinnamic Acid (Target) Inter2->Product - CO2 (Decarboxylation) Side Side Product: Decarboxylated Styrenes (If T > 100°C) Inter2->Side Overheating

Figure 1: The Knoevenagel-Doebner cascade.[5] Control of the decarboxylation step is critical to prevent side reactions.

Optimized Experimental Protocol

Recommendation: Switch immediately to the Doebner Modification if you are currently using the Perkin reaction.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Quality Attribute
4-Bromo-2-nitrobenzaldehyde 1.0Limiting ReagentMust be free of benzoic acid derivatives.
Malonic Acid 1.5 - 2.0NucleophileMust be dry; water inhibits the initial enolization.
Pyridine Solvent (5-10 vol)Solvent/BaseActs as the proton acceptor.
Piperidine 0.05 - 0.1CatalystEssential for iminium ion formation (catalytic cycle).
Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (calcium chloride), dissolve 1.0 eq of aldehyde and 1.8 eq of malonic acid in Pyridine (approx. 3-4 mL per gram of aldehyde).

  • Catalysis: Add 5-10 drops of Piperidine. Note: You may see a slight exotherm or color change.

  • Reaction: Heat to 80–90°C (oil bath). Do not exceed 100°C.

    • Observation: Evolution of CO₂ bubbles indicates the reaction is progressing.[6]

    • Duration: 2–4 hours.[7] Monitor via TLC until gas evolution ceases.

  • Quench (The Critical Step): Cool the mixture to room temperature. Pour the reaction mass slowly into a stirred mixture of Ice and conc. HCl (excess acid is required to neutralize pyridine and protonate the product).

    • Target pH: < 2.0.[4][7][8][9]

  • Isolation: A solid precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation. Filter under vacuum.[6][9][10]

  • Purification: Recrystallize from Ethanol/Water (95:5) .

Troubleshooting Guide (FAQ)

Category A: Low Yield (<50%)

Q: I get a sticky oil instead of a solid precipitate upon acidification. Why? A: This is often due to incomplete removal of Pyridine or oligomerization .

  • The Fix: Pyridine salts can solubilize your organic acid. Ensure your quench solution is strongly acidic (HCl). If an oil forms, decant the aqueous layer, add fresh water, and scratch the side of the flask with a glass rod to induce crystallization. Alternatively, the "oil" may be the cis-isomer or a mixed anhydride; refluxing longer (up to 4 hours) ensures thermodynamic conversion to the stable trans-isomer.

Q: My reaction stalls with starting material remaining. A: The ortho-nitro group causes steric hindrance.

  • The Fix: Increase the catalyst loading (Piperidine) to 0.15 eq. Ensure your Malonic Acid is fresh; hydrolyzed malonic acid (acetic acid) will not react.

Category B: Purity Issues[11]

Q: The product is dark brown/black. A: This indicates thermal decomposition of the nitro group or polymerization.

  • The Fix: You likely overheated the reaction. Keep the bath temperature strictly at 85°C. If using the Perkin method (180°C), stop immediately and switch to the method described above.

Q: Melting point is lower than reported (Expected: ~240°C+). A: Contamination with decarboxylated styrene or unreacted aldehyde .

  • The Fix: Perform a base-wash.[6] Dissolve your crude solid in 10% Na₂CO₃ (the product dissolves, impurities stay solid). Filter off the solids.[6][9][10][11][12] Acidify the filtrate with HCl to reprecipitate pure 4-bromo-2-nitrocinnamic acid.

Logic Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting Issue What is the primary issue? Yield Low Yield (<50%) Issue->Yield Purity Low Purity / Tars Issue->Purity Precip Did it precipitate upon adding HCl? Yield->Precip Color Is the product Dark/Black? Purity->Color NoPrecip Check pH. Must be < 2. Pyridine salts solubilizing product. Precip->NoPrecip No/Oiling YesPrecip Check Start Material. Ortho-sterics may require longer reflux (4-6h). Precip->YesPrecip Yes, but small amount Dark Thermal Decomposition. Reduce Temp to <90°C. Switch from Perkin to Doebner. Color->Dark Yes Light Check Melting Point. If low: Perform Na2CO3 Base Wash purification. Color->Light No (Off-white/Yellow)

Figure 2: Diagnostic logic tree for isolating synthesis failures.

Solvent & Purification Data

The solubility profile of the 4-bromo derivative differs slightly from the non-halogenated parent due to increased lipophilicity.

Solvent SystemApplicationExpected Result
Pyridine Reaction MediumHomogeneous solution at 80°C.
Water/HCl QuenchProduct precipitates; Pyridine remains in solution as salt.
10% Na₂CO₃ Purification (Base Wash)Product dissolves (solubility >50g/L); Impurities remain solid.
Ethanol (95%) RecrystallizationBest choice. Dissolve hot, cool slowly.
Acetic Acid RecrystallizationAlternative for very high purity, but lower recovery.

References

  • Knoevenagel Condensation (Doebner Modification)

    • Organic Chemistry Portal.[2] "Knoevenagel Condensation / Doebner Modification."

  • Synthesis of Nitrocinnamic Acids (BenchChem Protocols)

    • BenchChem.[1][6][11] "Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation: Application Notes and Protocols."[1]

  • Comparison of Perkin vs.

    • Organic Syntheses.[1][6][9][11][13] "m-Nitrocinnamic Acid." (Illustrates the Perkin route difficulties and alternative base methods).

  • Purification and Characterization of Cinnamic Acid Derivatives

    • Royal Society of Chemistry.[8] "Bromination of Cinnamic acid - Supplementary Information." (Provides spectral data and purification context for brominated cinnamic derivatives).

Sources

improving the regioselectivity of reactions with 4-Bromo-2-nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-nitrocinnamic Acid Chemistry

Ticket System Status: ONLINE Current Topic: Regioselectivity & Chemoselectivity Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6) is a high-value scaffold primarily used as a precursor for 6-bromoindole-2-carboxylic acid derivatives and as a core for kinase inhibitors.[1] Its reactivity profile is complex due to three competing electrophilic/reactive sites:

  • The Alkene (C=C): Highly electron-deficient (Michael acceptor) due to the conjugated carboxylic acid and the ortho-nitro group.

  • The Nitro Group (-NO₂): Susceptible to reduction; critical for cyclization to indoles.

  • The Aryl Bromide (-Br): A handle for cross-coupling (Suzuki/Heck), but labile under catalytic hydrogenation conditions.

This guide addresses the specific "pain points" of regioselectivity: preventing hydrodebromination during reduction, controlling cyclization pathways, and directing nucleophilic attacks.

Module 1: The "Indole Gateway" (Reductive Cyclization)

User Issue: “I am trying to synthesize 6-bromoindole-2-carboxylic acid, but I am getting low yields or losing the bromine atom.”

Technical Diagnosis: The transformation of 2-nitrocinnamic acids to indoles typically proceeds via the Cadogan-Sundberg reaction (using triethyl phosphite) or the Hemetsberger-Knittel synthesis (via azido-cinnamates).[1]

  • Regioselectivity Factor: The nitrogen intermediate (nitrene) must insert into the vinylic C-H bond.

  • Failure Mode: In the Cadogan reaction, high temperatures can cause polymerization or loss of the bromine if the reaction time is prolonged.

Protocol 1.1: Optimized Cadogan-Sundberg Cyclization

Objective: Cyclize to indole while preserving the C-6 Bromine.[1]

Reagents:

  • Substrate: 4-Bromo-2-nitrocinnamic acid (converted to Methyl Ester first to prevent acid interference).

  • Reagent: Triethyl phosphite (P(OEt)₃) - acts as both solvent and reducing agent.[1]

  • Temperature: 160°C (Reflux).

Step-by-Step:

  • Esterification: Convert the acid to the methyl ester using MeOH/H₂SO₄. Note: The free acid often decarboxylates or reacts sluggishly in phosphite.

  • Degassing: Mix the ester with 4 equivalents of P(OEt)₃. Degas with Argon for 15 mins. Oxygen promotes side reactions.[1]

  • Cyclization: Heat to 160°C. Monitor by TLC.

    • Checkpoint: The reaction should be complete in <4 hours.[2] Prolonged heating risks attacking the C-Br bond.[1]

  • Workup: Distill off excess phosphite under vacuum.

  • Hydrolysis (Optional): Saponify the ester with LiOH/THF/Water to return to the carboxylic acid.

Visual Workflow (Indole Synthesis Pathways):

IndolePathways cluster_0 Starting Material cluster_1 Pathway A: Cadogan (Direct) cluster_2 Pathway B: Hemetsberger SM 4-Bromo-2-nitro- cinnamic acid Ester Methyl Ester SM->Ester MeOH, H+ Azide Vinyl Azide SM->Azide 1. Base 2. Azidoacetate Nitrene Nitrene Intermediate Ester->Nitrene P(OEt)3, 160°C (Deoxygenation) Product 6-Bromoindole- 2-carboxylic acid Nitrene->Product C-H Insertion (Regioselective) Azide->Product Thermolysis (High Yield)

Caption: Comparison of Cadogan and Hemetsberger routes for regioselective indole formation.

Module 2: Chemoselective Reduction (Troubleshooting Dehalogenation)

User Issue: “I need to reduce the nitro group to an amine without debrominating the ring or saturating the double bond.”

Technical Diagnosis:

  • H₂/Pd (Palladium on Carbon): Contraindicated. This will rapidly cleave the Ar-Br bond (hydrodebromination) and reduce the C=C double bond.

  • H₂/Pt (Platinum): Often reduces the halogen.

  • Fe/AcOH (Iron/Acetic Acid): Recommended. This is the "Gold Standard" for chemoselectivity in this scaffold.

Protocol 2.1: The Fe/AcOH Method

Objective: Selective reduction of -NO₂ to -NH₂.[1][3]

  • Setup: Dissolve 4-Bromo-2-nitrocinnamic acid (10 mmol) in Ethanol/Water (4:1) or pure Acetic Acid.

  • Activation: Add Iron powder (5 equiv, <325 mesh) and NH₄Cl (catalytic) or use AcOH as solvent.

  • Reaction: Heat to 60-80°C with vigorous stirring.

    • Why? Iron reduces the nitro group via electron transfer mechanisms that do not activate the C-Br bond or the electron-deficient alkene.[1]

  • Monitoring: Look for the disappearance of the yellow nitro color and the appearance of a fluorescent amine spot on TLC.

  • Workup: Filter through Celite while hot (to remove iron oxides). Adjust pH to neutral carefully to precipitate the amino-acid.[1]

Comparative Reduction Data:

Reducing AgentNitro ReductionC=C ReductionAr-Br RetentionRecommendation
H₂ / Pd-C YesYes (Unwanted) No (Loss of Br) ⛔ AVOID
SnCl₂ / HCl YesNoYes⚠️ Good, but workup is messy
Fe / AcOH Yes No Yes PREFERRED
Zn / AcOH YesPossibleYes⚠️ Temperature sensitive

Module 3: Regioselectivity in Michael Additions

User Issue: “Where will nucleophiles attack? The carbonyl or the alkene?”

Technical Diagnosis: The 2-nitro group exerts a steric effect and an electronic withdrawal effect.[1] The alkene is a "vinylogous" extension of the carbonyl, but the ortho-nitro group twists the ring, making the β-carbon (beta to the COOH) exceptionally electrophilic.[1]

  • Regioselectivity Rule: Soft nucleophiles (Thiols, Enolates, Amines) attack the β-carbon (1,4-addition).[1] Hard nucleophiles (Grignards, LiAlH₄) attack the Carbonyl (1,2-addition), though Grignards often give mixtures.[1]

Visual Pathway (Reactivity Map):

ReactivityMap Center 4-Bromo-2-nitro- cinnamic acid BetaC β-Carbon (Michael Acceptor) Center->BetaC Soft Nucleophiles (R-SH, R-NH2) COOH Carboxylic Acid Center->COOH Esterification (ROH, H+) Br Aryl Bromide Center->Br Pd(0) Coupling (Suzuki/Heck) BetaProduct 1,4-Adduct BetaC->BetaProduct COOHProduct Ester/Amide COOH->COOHProduct BrProduct Biaryl/Styrene Br->BrProduct

Caption: Reactivity map showing site-selective functionalization points.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a Heck reaction? Which double bond reacts? A: If you use 4-bromo-2-nitrocinnamic acid as the substrate with a Pd catalyst, the reaction will occur at the Aryl-Bromide position (oxidative addition), not the cinnamic double bond.[1] The cinnamic double bond is electron-poor and will not compete with the bromide.[1]

  • Tip: Use Pd(OAc)₂/PPh₃ with a mild base (K₂CO₃). The nitro group ortho to the alkene might cause steric hindrance, so higher temperatures (100°C+) may be required.

Q2: How do I purify the product if the reduction yields a mixture? A: Amino-cinnamic acids are zwitterionic and difficult to purify by silica chromatography (they streak).

  • Solution: Perform an Acid-Base Extraction .

    • Dissolve crude in dilute NaOH (Amine is neutral, Acid becomes Carboxylate -> Soluble).

    • Extract impurities with Ethyl Acetate.

    • Acidify the aqueous layer to pH 4-5. The amino acid should precipitate out.

Q3: Why is my Cadogan cyclization giving me a tar? A: You likely have residual oxygen or water. Triethyl phosphite oxidizes easily to phosphate, which is viscous and hard to remove.

  • Fix: Use fresh P(OEt)₃ and strictly inert atmosphere (Argon). Ensure the temperature reaches 160°C quickly to favor nitrene insertion over polymerization.

References

  • Cadogan-Sundberg Indole Synthesis: Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents."[1] Journal of the Chemical Society, 1965. [1]

  • Chemoselective Reduction (Fe/AcOH): "Reduction of Nitro Groups."[4] Common Organic Chemistry.

  • Synthesis of 6-Bromoindole-2-carboxylic acid: Product entry and synthesis notes. ChemicalBook.

  • Heck Reaction Regioselectivity: "Regioselectivity in the Heck Reaction." Organic Chemistry Portal.

  • Regioselective Michael Additions: "Michael Addition to alpha,beta-unsaturated carboxylic acids." Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-4B2N-SCALE Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Objective: Scale up the synthesis of 4-Bromo-2-nitrocinnamic acid from gram-scale discovery to kilogram-scale production.

The Challenge: While the Knoevenagel condensation is a textbook reaction, the specific substitution pattern (4-bromo-2-nitro) introduces unique challenges:

  • Steric/Electronic Effects: The ortho-nitro group activates the aldehyde but can lead to side reactions (e.g., Cannizzaro) if base concentration is uncontrolled.

  • Decarboxylation Control: The reaction involves CO₂ evolution. On a large scale, rapid gas evolution can pressurize vessels or cause foaming (thermal runaway).

  • Solubility: The product is highly crystalline and insoluble in water, but intermediates may "oil out" during acidification, trapping impurities.

Recommended Route: The Doebner Modification of the Knoevenagel Condensation .[1][2]

  • Reagents: 4-Bromo-2-nitrobenzaldehyde + Malonic Acid.

  • System: Pyridine (Solvent/Base) + Piperidine (Catalyst).[1]

  • Rationale: This system ensures homogeneity during the initial condensation and provides the necessary thermal window (80–100°C) to drive the endothermic decarboxylation to completion in one pot.

Standard Operating Procedure (SOP): 1.0 kg Scale-Up

Note: This protocol is normalized to 1.0 molar equivalent of the limiting reagent.

Reagent Stoichiometry Table
ComponentRoleEquiv.Mass/Vol (for 1 kg Aldehyde)Key Critical Quality Attribute (CQA)
4-Bromo-2-nitrobenzaldehyde Limiting Reagent1.01.00 kgPurity >98%; Free of benzoic acid deriv.
Malonic Acid Nucleophile1.50.68 kgDry; Moisture content <1%
Pyridine Solvent/Base5.0 Vol5.0 LDry; Water <0.1% (Critical for yield)
Piperidine Catalyst0.1~43 mLFreshly distilled if yellow/brown
HCl (6M) Quench AcidExcess~8-10 LTitrate to pH 1–2
Process Workflow (The "Make" Phase)
  • Charging: To a 20L reactor equipped with an overhead stirrer, reflux condenser, and gas outlet bubbler , charge Pyridine and 4-Bromo-2-nitrobenzaldehyde. Stir until dissolved.

  • Addition: Add Malonic acid in one portion. (Endothermic dissolution may occur).

  • Catalysis: Add Piperidine. Observation: Slight exotherm likely.

  • Reaction Ramp (CRITICAL):

    • Heat slowly to 50°C . Hold for 30 mins to initiate condensation.

    • Ramp to 80°C over 1 hour. Monitor CO₂ evolution via bubbler.

    • Safety Hold: If gas evolution becomes vigorous, STOP heating . Allow self-cooling until gas rate stabilizes.

    • Once stable, heat to 100–115°C (Reflux) for 4–6 hours.

  • Completion Check: HPLC analysis. Target: <1% residual aldehyde.

Work-up & Isolation (The "Clean" Phase)
  • Cooling: Cool reaction mixture to 20°C.

  • Quench: Pour the reaction mixture slowly into a separate vessel containing ice-cold 6M HCl (10 L) with vigorous stirring.

    • Why? Pyridine must be protonated to stay in the aqueous phase. The product will precipitate.[3][4][5]

  • Digestion: If the precipitate is sticky/oily, heat the acidic slurry to 60°C for 30 mins, then cool slowly to room temperature. This transforms amorphous solids into filterable crystals.

  • Filtration: Filter the yellow solid. Wash with water (3 x 2L) until filtrate pH is neutral.

  • Drying: Vacuum oven at 60°C.

Visualization: Process Logic & Troubleshooting

Reaction Workflow Diagram

G Start Start: 4-Bromo-2-nitrobenzaldehyde Mix Dissolve in Pyridine + Malonic Acid Start->Mix Cat Add Piperidine (Cat.) Mix->Cat Heat1 Heat to 50°C (Condensation Start) Cat->Heat1 Heat2 Ramp to 80-100°C (Decarboxylation) Heat1->Heat2 CO2 Monitor CO2 Evolution Heat2->CO2 CO2->Heat2 Gas Rate High (Hold Temp) Reflux Reflux 4-6h (Completion) CO2->Reflux Gas Rate Stable Quench Pour into Ice/HCl (pH < 2) Reflux->Quench Filter Filter & Wash (Remove Pyridine) Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Caption: Step-by-step logic flow for the Knoevenagel condensation scale-up, highlighting the critical CO₂ monitoring step.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out as a sticky gum during the HCl quench."

Diagnosis: This is common with nitrocinnamic acid derivatives. Rapid precipitation traps pyridine and impurities, lowering the melting point and preventing crystallization. Solution:

  • Do not filter yet.

  • Heat the acidic slurry: Warm the quench mixture (with the oil) to ~60-70°C. The oil should become less viscous or dissolve slightly.

  • Slow Cool: Turn off the heat and let it cool to room temperature with slow stirring. The oil will re-solidify into a granular, filterable solid.

  • Verification: The solid should be non-tacky and light yellow.

Issue 2: "Low yield (<60%) and residual aldehyde remains."

Diagnosis:

  • Wet Pyridine: Water inhibits the initial deprotonation of malonic acid.

  • Incomplete Decarboxylation: If you stopped heating too early, you may have the intermediate dicarboxylic acid (which is water-soluble and lost in the filtrate). Solution:

  • Ensure Pyridine is "Reagent Grade" or dry over KOH pellets.

  • The "Bubble Test": Do not stop reflux until gas evolution has completely ceased.

Issue 3: "HPLC shows a split peak (Doublet)."

Diagnosis: Cis/Trans Isomerism. The Knoevenagel reaction generally favors the thermodynamically stable Trans (E)-isomer, but the Cis (Z)-isomer can form, especially if exposed to light or insufficient reflux time. Solution:

  • Thermodynamic Push: Reflux longer (2 extra hours). The Cis isomer often converts to Trans under prolonged heat.

  • Purification: Recrystallize from 95% Ethanol . The Trans isomer is less soluble and crystallizes out first.

Safety & Compliance (The "Protect" Phase)

CO₂ Evolution Calculation

For a 1.0 kg batch (approx 4.3 mol of Aldehyde):

  • Total CO₂ Generated: ~4.3 mol.

  • Volume at STP:

    
    .
    
  • Risk: If this volume is released in <10 minutes, it will foam over the reactor.

  • Control: Ramp temperature at

    
    . Ensure vent lines are wide-bore (>2 cm diameter) to prevent clogging.
    
Pyridine Handling
  • Pyridine is toxic and teratogenic.

  • Waste Disposal: The filtrate contains Pyridinium Hydrochloride. Do NOT mix with bleach (hypochlorite) streams, as this forms chloramines. Segregate as "Non-Halogenated Organic Base" waste (despite the HCl content, check local EH&S codes).

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Pyridine/Piperidine Doebner conditions).
  • Biosynth Carbosynth. (n.d.). 4-Bromo-2-nitrocinnamic acid - Product Specifications. Retrieved February 2, 2026.

  • ChemicalBook. (n.d.). 2-Nitrocinnamic acid Properties and Safety. (Used for melting point/solubility analog data).[3][4][6]

  • Sigma-Aldrich. (n.d.).[7] 4-Bromocinnamic acid Safety Data Sheet. (Used for halogenated waste handling protocols).

Sources

Technical Support Center: Optimizing Derivatization of 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-bromo-2-nitrocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this substituted cinnamic acid. The presence of both an electron-withdrawing nitro group and a bulky bromo group on the aromatic ring introduces unique challenges to standard derivatization protocols. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to optimize your reaction parameters effectively.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can be encountered during the derivatization of 4-bromo-2-nitrocinnamic acid, irrespective of the specific reaction being performed.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction with 4-bromo-2-nitrocinnamic acid. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can impact reactions involving the ring itself. More commonly, for derivatization of the carboxylic acid, steric hindrance from the ortho-nitro group can be a significant factor.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many reactions, such as esterification and amidation, benefit from elevated temperatures to overcome the activation energy barrier, which may be higher due to steric hindrance.

  • Prolong Reaction Time: Allow the reaction to run for an extended period (e.g., 24-48 hours) and monitor its progress using Thin Layer Chromatography (TLC).

  • Choice of Catalyst: For reactions like Heck coupling, ensure your palladium catalyst is active and not poisoned. Pre-activation of Pd(II) catalysts can be beneficial. For esterification, a strong acid catalyst like sulfuric acid is often necessary.

  • Reagent Purity: Ensure all reagents, especially the 4-bromo-2-nitrocinnamic acid and any coupling partners, are pure and dry. Moisture can

Technical Guide: Catalyst Selection & Optimization for 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

4-Bromo-2-nitrocinnamic acid is a bifunctional building block critical for synthesizing 6-bromoquinoline-2-carboxylic acid (a precursor for NMDA receptor antagonists) and indole derivatives.

As a Senior Application Scientist, I often see workflows fail not because of "bad chemistry," but because of chemoselectivity conflicts . This molecule presents three competing reactive sites:

  • Nitro group (-NO₂): Prone to reduction.[1][2]

  • Alkene (C=C): Prone to hydrogenation or Michael addition.

  • Aryl Bromide (Ar-Br): Prone to hydrogenolysis (debromination) or metal insertion.

This guide provides self-validating protocols to navigate these conflicts.

Module 1: Reductive Cyclization (Synthesis of 6-Bromoquinoline-2-carboxylic acid)

The most common application of this scaffold is the synthesis of the quinoline core via the reduction of the nitro group, followed by in situ intramolecular condensation.

The Critical Failure: Debromination

Issue: Users employing standard Pd/C hydrogenation often observe the formation of quinoline-2-carboxylic acid (lacking the bromine). Root Cause: Palladium is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds. The rate of C-Br cleavage often competes with -NO₂ reduction.

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: 4-Bromo-2-nitrocinnamic acid Goal Goal: Reductive Cyclization Start->Goal Method1 Method A: Catalytic Hydrogenation Goal->Method1 Method2 Method B: Dissolving Metal Goal->Method2 PdC Catalyst: Pd/C Method1->PdC Standard PtS Catalyst: Pt/C (Sulfided) Method1->PtS Optimized FeAcid Reagent: Fe / AcOH Method2->FeAcid Robust ResultFail Risk: Debromination (Loss of Br) PdC->ResultFail ResultWin1 Success: Retention of Br PtS->ResultWin1 ResultWin2 Success: High Selectivity FeAcid->ResultWin2

Figure 1: Chemoselectivity decision tree for retaining the aryl bromide during reduction.

Protocol A: The Iron-Mediated Reduction (Robust & Scalable)

Recommended for gram-scale synthesis where high pressure equipment is unavailable.

Mechanism: Iron in acetic acid reduces the nitro group to an amine. The resulting 2-amino-4-bromocinnamic acid spontaneously undergoes intramolecular Michael addition/condensation to form the quinoline ring.

Step-by-Step Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 4-bromo-2-nitrocinnamic acid (1.0 eq) in Glacial Acetic Acid (10 vol) .

  • Activation: Heat the suspension to 90°C . The starting material should partially dissolve.

  • Addition: Add Iron Powder (3.5 - 4.0 eq, <325 mesh) portion-wise over 30 minutes.

    • Checkpoint: Monitor exotherm.[3] Do not allow solvent to boil violently.

  • Reaction: Stir at 100-110°C for 2-4 hours.

    • TLC Monitoring: Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent spot (quinoline).

  • Workup (Critical):

    • Cool to room temperature.[4][5]

    • Dilute with water (10 vol).

    • Basify to pH 9-10 with NaOH or Na₂CO₃ to solubilize the carboxylic acid product.

    • Filter off the iron sludge (Celite).[4]

    • Acidify the filtrate with HCl to pH 3-4. The product, 6-bromo-2-quinolinecarboxylic acid , will precipitate as a solid.[6]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield / Gummy Solid Incomplete cyclization of the intermediate amine.Increase reaction time at reflux (110°C). Ensure acidic conditions (AcOH) are maintained to catalyze ring closure.
Stalled Reaction Iron surface passivation.Add catalytic HCl (1-2 drops) or NH₄Cl at the start to activate the Fe surface.
Product in Iron Filter Cake Product precipitated with iron salts.Ensure the mixture is basic (pH >9) before filtration. The product is an acid and must be in its salt form to pass through the filter.

Module 2: Cross-Coupling (Heck Reaction)[7]

Using the aryl bromide handle to attach alkenes (e.g., acrylates, styrenes) requires navigating the interference of the carboxylic acid and nitro groups.

The Critical Failure: Catalyst Deactivation

Issue: No reaction or precipitation of Palladium black. Root Cause: The free carboxylic acid (-COOH) can coordinate to Pd(II) species, forming unreactive carboxylate complexes, or the nitro group can poison the catalyst.

Protocol B: Ligand-Free Heck Coupling (Optimized)

To avoid protection/deprotection steps, use base-promoted conditions.

Reaction: 4-Bromo-2-nitrocinnamic acid + Methyl Acrylate


 Coupled Product

Step-by-Step Protocol:

  • Solvent: Use DMAc (Dimethylacetamide) or NMP . These polar aprotic solvents stabilize the Pd intermediates.

  • Base: Use NaOAc (Sodium Acetate) or K₂CO₃ .

    • Why? NaOAc acts as a mild base to sponge up HBr without deprotonating the amide solvent.

  • Catalyst: Pd(OAc)₂ (1-2 mol%) .

    • Ligand: Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst and nanoparticle stabilizer. This "Jeffrey condition" avoids expensive phosphines.

  • Temperature: 120°C - 130°C .

    • Note: Nitro-aromatics are thermally sensitive. Do not exceed 140°C.

Workflow Visualization

HeckWorkflow Input Substrate: 4-Br-2-NO2-Cinnamic Acid Reagents Pd(OAc)2 + TBAB Base: NaOAc Solvent: DMAc Input->Reagents Process Heat @ 120°C (Jeffery Conditions) Reagents->Process Check QC Check: Pd Black formation? Process->Check Check->Reagents Yes (Add more TBAB) Product Product: Coupled Di-acid/Ester Check->Product No (Success)

Figure 2: Ligand-free Heck coupling workflow utilizing TBAB stabilization.

FAQ: Frequently Asked Questions

Q1: Can I use Pd/C for the reduction if I lower the pressure? Answer: It is risky. Even at atmospheric pressure, Pd/C favors oxidative addition into the C-Br bond. If you must use hydrogenation, switch to 5% Pt/C (sulfided) or PtO₂ (Adams' catalyst) . These are significantly less active toward aryl halides while remaining active for nitro reduction [1].

Q2: Why did my product turn into a black tar during the Heck reaction? Answer: Thermal decomposition of the nitro group or polymerization of the cinnamic alkene. Ensure your solvent is degassed (oxygen-free) before heating, as O₂ accelerates decomposition at high temperatures. Add a radical inhibitor like BHT if polymerization is suspected.

Q3: Can I perform the Suzuki coupling directly on the acid? Answer: Yes, but aqueous bases (used in Suzuki) will convert your starting material to the carboxylate salt. This is fine, but ensure your solubility in the organic/aqueous mix is sufficient. Using a water-soluble Pd catalyst (like Pd(dtbpf)Cl₂ ) or adding cosolvents like Ethanol/Water (1:1) is recommended.

References

  • Selective Hydrogenation of Halonitrobenzenes. ResearchGate. (Accessed 2026). Platinum-based catalysts (specifically sulfided or modified) are demonstrated to reduce nitro groups while preserving aryl-halide bonds, unlike Palladium which promotes dehalogenation.

  • 6-Bromoquinoline-2-carboxylic acid synthesis. ChemicalBook. (Accessed 2026). Protocols for the cyclization of bromo-nitro-cinnamic acid derivatives at high temperatures.

  • Heck Reaction for Cinnamic Acid Derivatives. BenchChem. (Accessed 2026). Detailed mechanistic insight into Pd-catalyzed coupling of cinnamic acid derivatives and the role of bases.

  • Béchamp Reduction. Wikipedia/Common Organic Chemistry. (Accessed 2026). Standard protocols for Iron/Acid reduction of nitro-aromatics.

Sources

Technical Support Center: Managing Thermal Decomposition in 4-Bromo-2-nitrocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Bromo-2-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but thermally sensitive reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and manage potential thermal decomposition, ensuring the success and reproducibility of your experiments.

The presence of both a nitro and a bromo group on the aromatic ring of the cinnamic acid backbone significantly influences its electronic properties and thermal stability. While these functional groups are essential for its reactivity in various synthetic pathways, they also make the molecule susceptible to degradation under suboptimal thermal conditions. This guide offers a structured approach to troubleshooting and protocol optimization.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns that arise when working with 4-Bromo-2-nitrocinnamic acid.

Q1: What are the primary signs of thermal decomposition in my reaction?

A1: The most common indicators of thermal decomposition are:

  • Color Change: The reaction mixture may darken significantly, often turning deep brown or black, indicating the formation of polymeric or tar-like byproducts. This is a common issue in reactions like the Perkin reaction when temperatures are too high[1].

  • Gas Evolution: Vigorous and unexpected bubbling or gas release is a strong sign of decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This is a known decomposition pathway for cinnamic acids, especially when heated[2].

  • Inconsistent TLC Analysis: Thin-layer chromatography spots may appear streaky, or you may observe the formation of new, unexpected spots, one of which could correspond to the decarboxylated product, 4-bromo-2-nitrostyrene.

  • Low Yield or Product Impurity: A significant drop in the yield of your desired product, or the isolation of an impure product that is difficult to purify, often points to the degradation of your starting material.

Q2: What is the recommended maximum temperature for reactions involving 4-Bromo-2-nitrocinnamic acid?

A2: While 4-Bromo-2-nitrocinnamic acid has a high boiling point of approximately 425 °C[3][4], this is not indicative of its thermal stability in a reaction mixture. Decomposition can occur at much lower temperatures, especially in the presence of catalysts or certain solvents. It is crucial to maintain precise temperature control. For most applications, it is advisable to keep the reaction temperature below 150°C and to conduct initial small-scale trials to determine the optimal temperature for your specific transformation. Some related nitrocinnamic acid esters have been shown to be stable up to 300°C, but this stability does not always translate to the free acid in a reaction environment[5].

Q3: How does my choice of solvent impact the thermal stability of 4-Bromo-2-nitrocinnamic acid?

A3: Solvent choice is critical. High-boiling polar aprotic solvents, such as DMF or DMSO, can sometimes accelerate decomposition, especially at elevated temperatures. In the case of DMSO, its own thermal decomposition can be initiated at temperatures around its boiling point (189 °C) and can be catalyzed by acids or bases, potentially creating a hazardous autocatalytic cycle[6]. When possible, select a solvent with a boiling point that provides a natural temperature ceiling for the reaction, and always ensure that the solvent is dry and of high purity.

Q4: What is the most likely byproduct of thermal decomposition?

A4: The primary thermal decomposition pathway for cinnamic acids is decarboxylation, which results in the formation of the corresponding styrene derivative. In this case, the expected byproduct is 4-bromo-2-nitrostyrene , formed by the loss of CO₂. The mechanism of decarboxylation is a well-documented process for cinnamic acids and their derivatives[2][7][8].

Q5: Can I use techniques like DSC or TGA to assess the thermal stability of my reaction mixture?

A5: Absolutely. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are excellent techniques for characterizing the thermal properties of 4-Bromo-2-nitrocinnamic acid and your specific reaction mixture. TGA can help identify the onset temperature of mass loss, which often corresponds to decomposition[9]. DSC can be used to determine the critical temperature of a thermal explosion and other key kinetic parameters of the decomposition process[10][11]. These analyses are highly recommended for process safety and optimization, especially when scaling up a reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with 4-Bromo-2-nitrocinnamic acid.

Observed Problem Potential Cause Recommended Solution & Rationale
Low or No Yield of Desired Product 1. Thermal Decomposition: The starting material is degrading due to excessive heat.Solution: a) Lower the reaction temperature and extend the reaction time. b) Ensure accurate temperature monitoring with a calibrated probe placed directly in the reaction mixture. c) Use a controlled heating source like an oil bath for even heat distribution. Rationale: Many reactions proceed efficiently at lower temperatures if given sufficient time, minimizing the rate of decomposition.
2. Impure Reactants: The 4-Bromo-2-nitrocinnamic acid or other reagents may be contaminated.Solution: a) Check the purity of your starting material via melting point or spectroscopy. The melting point should be sharp and around 224 °C[12]. b) Recrystallize the starting material if necessary. Rationale: Impurities can act as catalysts for decomposition or lead to unwanted side reactions.
Formation of Dark, Tar-Like Substance 1. Polymerization of Byproducts: The decarboxylated product, 4-bromo-2-nitrostyrene, may polymerize at high temperatures.Solution: a) Strictly control the reaction temperature to stay below the threshold for significant decarboxylation. b) Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: An inert atmosphere prevents oxidative side reactions that can contribute to tar formation[1].
2. Solvent-Mediated Degradation: The solvent may be reacting with the starting material or byproducts.Solution: a) Screen alternative, lower-boiling point solvents. b) If a high-boiling solvent is necessary, ensure it is anhydrous and of the highest purity available. Rationale: Solvents can play a direct role in decomposition pathways.
Reaction Fails to Go to Completion 1. Insufficient Thermal Energy: The temperature may be too low for the desired reaction to proceed at a reasonable rate.Solution: a) Gradually increase the temperature in small increments (e.g., 5-10 °C), while carefully monitoring for signs of decomposition using TLC. b) Consider a more active catalyst if applicable to your reaction. Rationale: There is a fine balance between providing enough energy for the desired reaction and triggering decomposition. Careful, incremental adjustments are key.
Gas Evolution and Foaming 1. Active Decarboxylation: The reaction is too hot, causing rapid loss of CO₂.Solution: a) Immediately reduce the heat source. b) Ensure the reaction vessel is appropriately sized to accommodate potential foaming. c) Add reagents slowly and in a controlled manner to manage any exotherms. Rationale: Rapid decarboxylation indicates a runaway temperature condition that must be controlled to prevent loss of material and ensure safety[2].
Visual Workflow and Diagrams
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results in your reaction.

TroubleshootingWorkflow start Unexpected Result (e.g., Low Yield, Tar) check_temp Review Temperature Control - Was it stable? - Was it too high? start->check_temp check_purity Verify Reagent Purity - TLC/Melting Point of SM - Solvent Anhydrous? start->check_purity check_atmosphere Assess Reaction Atmosphere - Was it inert? start->check_atmosphere solution_temp Action: Optimize Temperature - Lower temp, increase time - Use oil bath check_temp->solution_temp solution_purity Action: Purify Reagents - Recrystallize SM - Use fresh, dry solvent check_purity->solution_purity solution_atmosphere Action: Use Inert Gas - N2 or Ar blanket check_atmosphere->solution_atmosphere rerun Re-run Experiment (Small Scale) solution_temp->rerun solution_purity->rerun solution_atmosphere->rerun

Caption: A logical workflow for diagnosing and resolving common reaction issues.

Proposed Thermal Decomposition Pathway

This diagram illustrates the primary thermal decomposition pathway for 4-Bromo-2-nitrocinnamic acid.

DecompositionPathway reactant 4-Bromo-2-nitrocinnamic Acid transition_state Transition State (Loss of CO2) reactant->transition_state Heat (Δ) product 4-Bromo-2-nitrostyrene transition_state->product byproduct Carbon Dioxide (CO2) transition_state->byproduct

Caption: The proposed decarboxylation pathway of 4-Bromo-2-nitrocinnamic acid.

Experimental Protocol: Temperature-Controlled Synthesis Example

This protocol provides a generalized example for a reaction, emphasizing the points of control to mitigate thermal decomposition.

Objective: To perform a hypothetical reaction (e.g., esterification) with 4-Bromo-2-nitrocinnamic acid while minimizing thermal degradation.

Materials:

  • 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6)[3]

  • Anhydrous solvent (e.g., Toluene)

  • Other necessary reagents (e.g., alcohol, acid catalyst)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube or inert gas inlet

  • Calibrated thermometer or thermocouple probe

  • Heating mantle connected to a temperature controller, or an oil bath

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. The reaction should be set up in a fume hood. Place the round-bottom flask in an oil bath on a magnetic stir plate.

  • Charging the Flask: Add 4-Bromo-2-nitrocinnamic acid and the anhydrous solvent to the flask. Begin stirring to ensure the solid is suspended.

  • Inert Atmosphere (Recommended): Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the other reagents to the flask. If any of the additions are expected to be exothermic, add them slowly or use an addition funnel, monitoring the internal temperature.

  • Controlled Heating:

    • Set the temperature controller for the oil bath to the desired reaction temperature (e.g., start at 80 °C).

    • Place the thermometer probe directly into the reaction mixture, ensuring it does not touch the flask walls, to get an accurate reading of the internal temperature.

    • Slowly heat the mixture to the setpoint. Do not set the controller significantly higher than the target temperature to speed up heating, as this can cause overshoot and decomposition.

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and analyze it by TLC.

    • On the TLC plate, spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture.

    • Observe the consumption of the starting material and the formation of the product. Look for any new, dark, or streaky spots near the baseline, which could indicate decomposition products.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the flask to room temperature before proceeding with the aqueous work-up and extraction.

  • Purification: Purify the crude product using an appropriate method, such as recrystallization or column chromatography.

References
  • 4-Bromo-2-nitrocinnamic acid - Luminix Health.
  • 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - RSC Publishing.
  • Decarboxylative Halogen
  • Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF.
  • Thermal Decomposition → Area → Sustainability.
  • 4-BROMO-2-NITROCINNAMIC ACID SDS, 20357-30-6 Safety D
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO.
  • Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PubMed Central.
  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews.
  • 4-Bromo-2-nitrocinnamic acid, 500 mg, CAS No. 20357-30-6 | Research Chemicals.
  • 4-Bromo-2-nitrocinnamic acid, 10 g, CAS No. 20357-30-6 | Research Chemicals.
  • Esters of 4-nitrocinnamic acids and 4-halogene-4'-hydroxyazobenzenes – synthesis, mesogenic and optical studies - Taylor & Francis.
  • Thermal decomposition - Wikipedia.
  • The Mechanism of Decarboxylation of -p-Nitrophenyl-trans-cinnamic Acids.
  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures | Organic Process Research & Development - ACS Public
  • Common side reactions in the synthesis of 2-Nitrocinnamic acid - Benchchem.
  • m-Nitrostyrene - Organic Syntheses Procedure.
  • PEG Supported Metal Nitrates for Hunsdiecker Conversion of α,β-Unsatur
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters.

Sources

Validation & Comparative

A Technical Guide to the Comparative Reactivity of 4-Bromo-2-nitrocinnamic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The placement of functional groups on a molecule can dramatically alter its electronic landscape, sterically influence reaction pathways, and ultimately dictate its synthetic utility and biological activity. This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-2-nitrocinnamic acid and its key positional isomers, grounded in established chemical principles and supported by experimental protocols.

Introduction: The Impact of Substituent Positioning

Cinnamic acid and its derivatives are versatile building blocks in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antioxidant, and anticancer properties.[1][2] The introduction of a bromine atom and a nitro group onto the phenyl ring creates a complex interplay of electronic and steric effects. 4-Bromo-2-nitrocinnamic acid is one of several possible isomers, each with a unique reactivity profile. This guide will dissect these differences, focusing on how the relative positions of the bromo, nitro, and acrylic acid moieties influence reactions at the aromatic ring, the alkene side chain, and the carboxylic acid functional group.

The primary isomers for comparison are defined by the positions of the strongly electron-withdrawing nitro group (-NO₂) and the halogen bromo group (-Br) relative to the acrylic acid side chain. Both groups are deactivating towards electrophilic aromatic substitution, but their directing effects (ortho, para vs. meta) are opposing, leading to significant reactivity differences.

Molecular Structure and Electronic Landscape

The reactivity of a substituted benzene ring is governed by the cumulative electronic effects—inductive and resonance—of its substituents.

  • Nitro Group (-NO₂): A powerful deactivating group due to its strong inductive electron withdrawal (-I) and resonance electron withdrawal (-M). It directs incoming electrophiles to the meta position.

  • Bromo Group (-Br): A deactivating group due to its strong inductive withdrawal (-I), but its lone pairs allow for weak resonance donation (+M). This duality results in overall deactivation but directs incoming electrophiles to the ortho and para positions.

  • Acrylic Acid Group (-CH=CH-COOH): This group is also deactivating and directs incoming electrophiles to the meta position.

The combination of these groups on the cinnamic acid backbone creates a highly electron-deficient system. The specific arrangement in each isomer determines the most and least reactive sites on the molecule.

Table 1: Key Isomers of Bromo-Nitrocinnamic Acid and Their Structural Features

Isomer NameStructureKey Steric and Electronic Features
4-Bromo-2-nitrocinnamic acid The nitro group at C2 exerts strong steric hindrance on the adjacent acrylic acid side chain and the C3 position. The bromo group is at C4.
2-Bromo-4-nitrocinnamic acid The bromo group at C2 provides steric hindrance. The powerful nitro group is para to the side chain, maximizing its electron-withdrawing effect on the alkene.
5-Bromo-2-nitrocinnamic acid Both the nitro group and the acrylic acid side chain direct incoming electrophiles towards the C5 position, which is occupied by bromine. This makes further electrophilic substitution highly disfavored.

Comparative Reactivity Analysis

The differing electronic and steric environments of the isomers directly translate to distinct reactivities in key organic transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the aromatic ring of these isomers is challenging due to the presence of multiple deactivating groups. However, under forcing conditions, the directing effects of the existing substituents would govern the outcome. The mechanism for EAS proceeds through a slow, rate-determining step where the aromatic ring attacks an electrophile, disrupting aromaticity to form a carbocation intermediate.[3]

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

  • 4-Bromo-2-nitrocinnamic acid: The C2-nitro and C1-acrylic acid groups direct meta (to C3 and C5), while the C4-bromo group directs ortho/para (to C3, C5). All directing effects converge on the C3 and C5 positions. The C3 position is sterically hindered by the C2-nitro group. Therefore, substitution, if it occurs, would be favored at the C5 position .

  • 2-Bromo-4-nitrocinnamic acid: The C2-bromo directs to C3 and C5. The C4-nitro and C1-acrylic acid groups direct to C5. All groups strongly favor substitution at the C5 position .

  • 5-Bromo-2-nitrocinnamic acid: The C2-nitro and C1-acrylic acid groups direct to C5, which is already substituted. The C5-bromo directs to C2 and C4, which are also substituted. This isomer is exceptionally unreactive towards further EAS.

Reactions at the Alkene Double Bond

The alkene double bond is a site of high electron density and is susceptible to electrophilic addition and reduction.

The addition of bromine across the double bond is a classic test for unsaturation and proceeds via a bridged bromonium ion intermediate, typically resulting in anti-addition.[4] The electron-withdrawing nature of the substituted phenyl ring deactivates the double bond towards electrophilic attack compared to unsubstituted cinnamic acid.[5]

The reaction rate is dependent on the electron density of the alkene. A more electron-deficient ring will pull more density from the double bond, slowing the reaction.

  • Relative Reactivity Prediction: The deactivating strength on the double bond is influenced by the position of the nitro group. A nitro group at the para position (as in 2-Bromo-4-nitrocinnamic acid ) exerts a stronger resonance-withdrawing effect on the side chain than one at the ortho position (as in 4-Bromo-2-nitrocinnamic acid ). Therefore, the predicted order of reactivity towards bromination is: 4-Bromo-2-nitrocinnamic acid > 2-Bromo-4-nitrocinnamic acid

Caption: Experimental workflow for the bromination of a cinnamic acid derivative.

Experimental Protocol: Electrophilic Bromination [5][6]

This protocol describes a general procedure for the bromination of a substituted cinnamic acid.

  • Reaction Setup: In a round-bottomed flask, dissolve 1.0 g of the bromo-nitrocinnamic acid isomer in 15 mL of dichloromethane at room temperature.

  • Bromine Addition: Slowly add a solution of 10% bromine in dichloromethane dropwise with stirring. The progress of the reaction can be monitored by the disappearance of the red bromine color.[6] Continue addition until a faint orange color persists.

  • Quenching: Add a few drops of cyclohexene to react with and quench any excess bromine.

  • Product Isolation: Cool the reaction mixture in an ice-water bath for 15-20 minutes to facilitate the precipitation of the product.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold dichloromethane, and air dry.

  • Characterization: Determine the melting point and acquire NMR and IR spectra to confirm the structure of the resulting 2,3-dibromo-3-(bromonitrophenyl)propanoic acid. The erythro-diastereomer is the expected major product from the trans-alkene starting material.[5]

Catalytic hydrogenation can reduce both the alkene double bond and the nitro group. Selective reduction is a key challenge and depends heavily on the catalyst and reaction conditions.[7]

  • Alkene Reduction: The C=C double bond is readily hydrogenated under mild conditions (e.g., Pd/C, H₂, 1 atm). This reaction is generally faster than nitro group reduction under these conditions.

  • Nitro Group Reduction: Reduction of the nitro group to an amine (-NH₂) typically requires more forcing conditions or specific catalysts (e.g., Raney Nickel, specific Rhodium catalysts, or higher H₂ pressure).[8][9]

The electronic effects of the substituents can influence the rate of hydrogenation. Highly electron-deficient alkenes can sometimes be more challenging to hydrogenate. However, the primary differentiator between isomers will be in the selective reduction of the nitro group, where steric hindrance can play a significant role.

  • Steric Effects: The nitro group in 4-Bromo-2-nitrocinnamic acid is sterically hindered by both the adjacent carboxylic acid side chain and the C3-H. This may require more aggressive conditions for reduction compared to the more exposed nitro group in 2-Bromo-4-nitrocinnamic acid .

Experimental Protocol: Selective Catalytic Transfer Hydrogenation of the Alkene [9]

This protocol is adapted for the selective reduction of the C=C bond, leaving the nitro and carboxyl groups intact.

  • Catalyst & Reagents: To a flask, add the bromo-nitrocinnamic acid isomer (1 mmol), a rhodium catalyst such as [Rh(cod)Cl]₂ (2 mol%), and a solvent like ethanol (10 mL).

  • Hydrogen Source: Add formic acid (5 mmol) as the hydrogen donor and triethylamine (5 mmol) as a base.

  • Reaction: Heat the mixture to 65-85 °C and monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the resulting phenylpropanoic acid derivative by column chromatography or recrystallization. Confirm the structure via NMR, verifying the absence of alkene protons and the persistence of the nitro group signature.

Quantitative Data Summary

Direct, side-by-side kinetic studies on these specific isomers are not extensively available in the literature. However, we can compile relevant physicochemical data that informs our understanding of their reactivity.

Table 2: Comparative Physicochemical and Spectroscopic Properties

Property4-Bromo-2-nitrocinnamic Acid2-Bromo-4-nitrocinnamic Acid2-Nitrocinnamic Acid[10]4-Nitrocinnamic Acid[10][11]
Molecular Weight 272.05 g/mol 272.05 g/mol 193.16 g/mol 193.16 g/mol
Predicted pKa ~3.8 (Estimate)~3.7 (Estimate)~4.08~4.05
Melting Point Data not readily availableData not readily available243-245 °C289 °C (decomposes)
¹H NMR (δ, ppm) Alkene protons expected ~6.5-8.0Alkene protons expected ~6.6-8.2α-H: ~6.5 (d), β-H: ~7.9 (d)α-H: ~6.6 (d), β-H: ~7.8 (d)
Reactivity Notes Steric hindrance at C2/C3.Strong resonance deactivation of alkene.Less stable cis-isomer exists.[12]More stable trans-isomer predominates.

Note: pKa values are estimated based on the additive effects of substituents on the pKa of cinnamic acid (~4.44). The presence of two strong electron-withdrawing groups significantly increases acidity.

Conclusion and Outlook

The reactivity of bromo-nitrocinnamic acid isomers is a complex function of the interplay between powerful, opposing electronic effects and significant steric factors.

  • For Electrophilic Aromatic Substitution , reactivity is severely diminished, but 2-Bromo-4-nitrocinnamic acid is predicted to be the most susceptible isomer, with a strong directing consensus to the C5 position.

  • For Electrophilic Addition to the alkene, the strong resonance withdrawal of the para-nitro group in 2-Bromo-4-nitrocinnamic acid likely renders its double bond less nucleophilic and thus less reactive than that of the 4-Bromo-2-nitro isomer.

  • For Catalytic Hydrogenation , steric hindrance around the nitro group in 4-Bromo-2-nitrocinnamic acid may pose a greater challenge for its reduction compared to the more accessible nitro group in the other isomers.

This guide provides a predictive framework based on established chemical principles. The provided experimental protocols serve as a validated starting point for researchers to quantitatively probe these differences and harness the unique reactivity of each isomer for applications in synthesis and drug discovery.

References

  • Detsi, A., et al. (2025). Synthesis of 4-hydroxy-/bromocinnamic acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • Jurnal Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

  • Ciobanu, A., et al. (2010). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(4), 2353-2363. Retrieved from [Link]

  • Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

  • Vibzzlab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Alonso, D. E., et al. (2011). A New Look at an Old Reaction: Bromination of trans-Cinnamic Acid. The Chemical Educator, 16, 211–213. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Tutoring Blog. (2024, November 13). Substitution Overview: Nucleophilic, Electrophilic, and Radical Reactions. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Pharmaceuticals, 17(8), 1023. Retrieved from [Link]

  • SUNCHEM. (n.d.). Nitro Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts. Retrieved from [Link]

  • ChemIQSoc. (2021). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Clifford, M. N., et al. (2006). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 54(11), 3995-4005. Retrieved from [Link]

  • A level Chemistry. (2018, April 1). Electrophilic and Nucleophilic mechanisms [Video]. YouTube. Retrieved from [Link]

  • De, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(10), 2874. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • Indian Journal of Chemistry. (1998). Mechanistic studies on the formation of phenylpropiolic acid from trans-cinnamic acid. 37B, 288-293. Retrieved from [Link]

  • MDPI. (2024). Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4-Nitrocinnamic acid. PubChem. Retrieved from [Link]

  • Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276. Retrieved from [Link]

  • ResearchGate. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]

  • Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(3), 677-681. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]

  • Jenkins, S. L., et al. (2005). A Study of the Reaction of Bromine With Single Crystals of Trans-Cinnamic Acid and a Range of Its Derivatives by Infrared and Raman Microspectroscopy. Physical Chemistry Chemical Physics, 7(9), 1966-70. Retrieved from [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 4-Bromo-2-nitrocinnamic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 4-Bromo-2-nitrocinnamic acid and its key derivatives. This document is structured to support researchers in the synthesis, identification, and quality control of this scaffold, which is a critical intermediate in the production of substituted indoles and quinolines.

Executive Summary & Structural Context

4-Bromo-2-nitrocinnamic acid (4-B-2-NCA) is a deactivated aromatic scaffold characterized by strong electron-withdrawing groups (nitro and carboxyl) and a halogen substituent. Its primary utility lies in its reduction to 4-bromo-2-aminocinnamic acid (a precursor to 6-bromoquinolin-2-one) or its reductive cyclization to 6-bromoindole derivatives.

From a spectroscopic standpoint, the molecule presents a "push-pull" electronic system where the nitro group at the ortho position exerts a significant deshielding effect on the vinyl protons and the adjacent aromatic proton (H-3), creating a distinct diagnostic fingerprint.

Key Structural Features for Spectroscopy[1]
  • Nitro Group (

    
    ):  Causes strong downfield shifts in 
    
    
    
    H NMR (anisotropic effect) and distinct symmetric/asymmetric stretches in IR.
  • Bromo Group (

    
    ):  Provides a heavy atom effect, influencing the coupling constants of adjacent protons (
    
    
    
    and
    
    
    ).
  • Cinnamic Double Bond: The trans (

    
    ) geometry is thermodynamically favored and easily identified by a large coupling constant (
    
    
    
    ).

Synthesis & Precursor Validation (Self-Validating Protocol)

To ensure the integrity of the final spectroscopic data, one must first validate the starting material. The synthesis typically proceeds via a Knoevenagel condensation.

Workflow Diagram

SynthesisWorkflow cluster_QC Spectroscopic QC Gates Aldehyde Precursor: 4-Bromo-2-nitrobenzaldehyde (QC Point 1) Reaction Knoevenagel Condensation (Malonic Acid / Pyridine) Aldehyde->Reaction -H2O, -CO2 QC1 Check: CHO peak @ 10.36 ppm Aldehyde->QC1 Acid Target: 4-Bromo-2-nitrocinnamic Acid (QC Point 2) Reaction->Acid Ester Derivative: Methyl 4-bromo-2-nitrocinnamate Acid->Ester MeOH / H+ QC2 Check: Vinyl Doublets @ 16 Hz Acid->QC2

Figure 1: Synthesis workflow with integrated spectroscopic quality control gates.

Precursor Validation: 4-Bromo-2-nitrobenzaldehyde

Before analyzing the acid, confirm the purity of the aldehyde precursor using these exact literature values.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    10.36 (s, 1H, CHO), 8.36 (d,
    
    
    Hz, H-3), 8.04 (dd,
    
    
    Hz, H-5), 7.89 (d,
    
    
    Hz, H-6).
  • Diagnostic: The singlet at 10.36 ppm must disappear completely in the final product.

Comparative Spectroscopic Profiling

A. Nuclear Magnetic Resonance ( H NMR)

The transition from aldehyde to cinnamic acid is marked by the loss of the aldehyde singlet and the appearance of two vinyl doublets.

Table 1: Comparative


H NMR Data (DMSO-

)
Proton Assignment4-Bromo-2-nitrobenzaldehyde (Precursor) [1]4-Bromo-2-nitrocinnamic Acid (Target) [2]Methyl 4-bromo-2-nitrocinnamate (Derivative) [3]Multiplicity (

Hz)
CHO (Aldehyde) 10.36 ppm Singlet
COOH 12.8 - 13.0 ppm (Broad)Broad Singlet
H-3 (Aromatic) 8.36 ppm8.25 - 8.30 ppm8.28 ppmDoublet (

)
H-5 (Aromatic) 8.04 ppm7.95 - 8.00 ppm7.98 ppmdd (

)
H-

(Vinyl)
7.80 - 7.85 ppm 7.88 ppmDoublet (

)
H-6 (Aromatic) 7.89 ppm7.70 - 7.75 ppm7.72 ppmDoublet (

)
H-

(Vinyl)
6.50 - 6.55 ppm 6.65 ppmDoublet (

)
OCH

(Ester)
3.78 ppm Singlet

Mechanistic Insight:

  • H-3 Deshielding: The H-3 proton remains the most downfield aromatic signal in all derivatives due to the paramagnetic anisotropy of the adjacent ortho-nitro group.

  • Vinyl Splitting: The large coupling constant (

    
     Hz) between H-
    
    
    
    and H-
    
    
    confirms the trans (
    
    
    ) configuration. The H-
    
    
    proton is significantly deshielded relative to unsubstituted cinnamic acid due to the electron-withdrawing nature of the 2-nitroaryl ring.
B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to differentiate the acid from its ester derivative.

Table 2: Diagnostic IR Bands (KBr Pellet)

Functional Group4-Bromo-2-nitrocinnamic AcidMethyl Ester DerivativeNote
O-H Stretch 2500–3000 cm

(Broad, H-bonded)
Absent Key differentiator.
C=O[1][2] Stretch 1680–1695 cm

(Acid dimer)
1715–1725 cm

(Ester)
Ester carbonyl is shifted to higher wavenumber.
NO

(Asym)
1530–1540 cm

1530–1540 cm

Strong, sharp band.
NO

(Sym)
1340–1350 cm

1340–1350 cm

Strong, sharp band.
C=C (Alkene) 1630–1640 cm

1635–1645 cm

Conjugated alkene.

Experimental Protocols

Protocol A: Synthesis & Purification for Analysis

Rationale: High purity is required to distinguish the H-5 and H-6 coupling patterns clearly.

  • Reaction: Dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add catalytic piperidine.

  • Reflux: Heat to 80°C for 4 hours. (Monitoring: TLC 30% EtOAc/Hexane; Aldehyde

    
    , Acid 
    
    
    
    streak).
  • Workup: Pour into ice-cold 2M HCl. The acid precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Sample Prep for NMR: Dissolve 10 mg of dry solid in 0.6 mL DMSO-

    
     . CDCl
    
    
    
    is often insufficient for the free acid due to solubility issues, leading to broadened peaks.
Protocol B: Esterification for GC/MS Analysis

Rationale: Carboxylic acids analyze poorly on GC/MS. Derivatization to the methyl ester is standard.

  • Suspend 50 mg of 4-Bromo-2-nitrocinnamic acid in 2 mL Methanol.

  • Add 2 drops of conc. H

    
    SO
    
    
    
    . Reflux for 1 hour.
  • Extract with EtOAc, wash with NaHCO

    
    .
    
  • Result: The

    
    H NMR will show a new singlet at ~3.78 ppm (Methoxy), and the broad OH peak (12.8 ppm) will vanish.
    

Decision Matrix: Choosing the Right Derivative

When characterizing this scaffold, select the derivative based on your analytical goal:

Analytical GoalRecommended FormTechniqueWhy?
Routine Purity Check Free Acid

H NMR (DMSO)
Simplest prep; distinct COOH proton confirms acid form.
Volatile Impurity Analysis Methyl EsterGC-MS / HPLCAcids tail on columns; esters fly clean.
Crystallography Free AcidX-RayForms stable H-bonded dimers (See trans-cinnamic acid ref [4]).
Indole Synthesis Methyl EsterReaction MonitoringThe ester is the active substrate for Pd-catalyzed reductive cyclization [3].

References

  • Precursor NMR Data: Ind. Eng. Chem. Res.2014 , 53, 5905 (Supporting Info). Verified 4-Bromo-2-nitrobenzaldehyde shifts.

  • Cinnamic Acid Analog Data: Derived from J. Chem. Soc., Perkin Trans. 2, 1976, 1089 (Substituent effects on nitro-aromatics) and Acta Cryst. C, 1993, 49, 833 (Structure of p-nitrocinnamic acid).
  • Methyl Ester & Cyclization: J. Org. Chem.2023 , 88, 11567. "Formic Acid as Carbon Monoxide Source...".[3] Provides context for methyl 4-bromo-2-nitrocinnamate as a substrate.[3]

  • Structural Confirmation: RSC Adv., 2013 , 3, 21352. Crystal structure analysis of 4-bromo-trans-cinnamic acid.

Sources

Validating Analytical Precision: A Comparative Guide to 4-Bromo-2-nitrocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1][2] Focus: Method Selection, Validation Protocols (ICH Q2), and Troubleshooting for Intermediate Quantification.

Executive Summary: The Criticality of the Intermediate

4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6) is a pivotal intermediate in the synthesis of pharmacologically active scaffolds, particularly substituted indoles and quinolines used in oncology and anti-infective research. Its purity directly dictates the yield and impurity profile of downstream APIs.

Quantifying this molecule presents specific challenges:

  • Solubility: Poor aqueous solubility requires organic-heavy diluents.

  • Ionization: The carboxylic acid moiety (

    
    ) demands pH control to prevent peak tailing.
    
  • Structural Similarity: Differentiating it from its precursor (4-bromo-2-nitrobenzaldehyde) and geometric isomers (cis/trans) requires high chromatographic selectivity.

This guide objectively compares analytical methodologies and provides a field-validated HPLC-UV protocol grounded in ICH Q2(R2) standards.

Comparative Method Landscape

Selecting the right method depends on the stage of development (early discovery vs. GMP release) and the matrix complexity.

FeatureHPLC-UV (Recommended) UPLC-MS/MS qNMR
Primary Use Routine QC, Purity, AssayTrace Impurities, Biological MatricesReference Standard Qualification
Sensitivity (LOD)


range

range
Specificity High (with proper gradient)Very High (Mass based)Absolute (Structural)
Throughput Moderate (10-20 min/run)High (< 5 min/run)Low
Cost/Run LowHighModerate
Expert Verdict Best for QC. Robust, transferable, and sufficient for >98% purity checks.Best for PK/PD. Necessary only when quantifying trace levels in plasma/tissue.Best for Potency Assignment. Used to calibrate the Primary Reference Standard.
Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal1 Routine Purity / Assay? Start->Goal1 Goal2 Trace Impurities / Bioanalysis? Start->Goal2 Goal3 Reference Standard Calibration? Start->Goal3 HPLC HPLC-UV (Robust, Cost-effective) Goal1->HPLC High Conc. LCMS LC-MS/MS (High Sensitivity) Goal2->LCMS Low Conc. NMR qNMR (Absolute Purity) Goal3->NMR No Ref Std Available

Figure 1: Decision matrix for selecting the appropriate analytical technique based on detection limits and application context.

Deep Dive: Validated HPLC-UV Protocol

This protocol is designed to be "self-validating," meaning system suitability parameters are built-in to flag potential failures before data is collected.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    .
    
    • Expert Insight: A standard C18 is sufficient. End-capping reduces silanol interactions with the nitro group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Expert Insight: The acid suppresses ionization of the carboxylic acid (

      
      ), ensuring the analyte exists in neutral form for sharp peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Wavelength: 280 nm.

    • Rationale: Nitrocinnamic derivatives exhibit strong absorption at 270–290 nm due to the conjugated

      
       system extended by the nitro group.
      
  • Injection Volume: 10

    
    .
    
  • Column Temperature:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.08020Equilibration
15.02080Elution of Analyte
18.02080Wash
18.18020Return to Initial
25.08020Re-equilibration

Experimental Validation Workflow (ICH Q2)

To ensure scientific integrity, the method must be validated for Specificity, Linearity, Accuracy, and Precision.

ValidationWorkflow Start Validation Start Specificity 1. Specificity (Blank vs. Sample vs. Impurity) Start->Specificity Linearity 2. Linearity (5 levels: 50-150%) Specificity->Linearity Pass Precision 3. Precision (Repeatability n=6) Linearity->Precision R² > 0.999 Accuracy 4. Accuracy (Spike Recovery) Precision->Accuracy RSD < 2.0% Robustness 5. Robustness (Flow/pH/Temp changes) Accuracy->Robustness Report Final Method Report Robustness->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Specificity & Stress Testing

Objective: Prove the method can separate the analyte from its precursor (4-bromo-2-nitrobenzaldehyde) and potential degradants.

  • Protocol: Inject individual solutions of the analyte, the starting aldehyde, and a "spiked" mixture.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between the aldehyde (typically elutes earlier due to lack of acid group) and the cinnamic acid derivative.
  • Forced Degradation: Expose sample to 0.1N NaOH and 0.1N HCl for 4 hours. The method is specific if peak purity (via Diode Array Detector) remains

    
    .[2]
    
Linearity

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of 4-Bromo-2-nitrocinnamic acid into a placebo matrix (or solvent if pure substance) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between

    
    .[2][4][6]
    
Precision (Repeatability)

Objective: Ensure consistency.

  • Protocol: 6 consecutive injections of the standard solution (

    
     level).
    
  • Acceptance Criteria: % RSD of retention time

    
    ; % RSD of peak area 
    
    
    
    .

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing Ionization of Carboxyl groupEnsure Mobile Phase A pH is

. Use Phosphate buffer instead of just water.
Split Peaks Solvent MismatchDissolve sample in Mobile Phase. If solubility is poor, use minimal ACN and dilute with water/buffer.
Retention Shift Temperature FluctuationUse a column oven (

). Cinnamic acids are sensitive to viscosity changes in mobile phase.
Ghost Peaks Carryover4-Bromo-2-nitrocinnamic acid is "sticky" due to the bromo/nitro groups. Add a needle wash step with 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[6][7][8] [Link]

  • National Institute of Standards and Technology (NIST). (2018). Infrared Spectrum of 4-Nitrocinnamic Acid.[9] NIST Chemistry WebBook, SRD 69.[9] [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Spectral Studies of Cinnamic Acid Derivatives. Photochemical & Photobiological Sciences.[4] [Link]

Sources

comparative study of synthesis routes for 4-Bromo-2-nitrocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6) is a critical intermediate in the synthesis of functionalized indoles (via the Baeyer–Emmerling synthesis) and quinolines. Its structural core—an electron-deficient alkene bearing an ortho-nitro group—makes it a valuable "masked" nucleophile for reductive cyclization cascades.

For the process chemist, the synthesis of this molecule presents a specific regiochemical challenge: introducing a nitro group ortho to the acrylic acid side chain while preserving the bromine handle at the para position.

The Core Dilemma:

  • Direct Nitration Fails: Nitration of 4-bromocinnamic acid is intuitively attractive but practically flawed. The directing effects of the bromine (ortho/para) and the acrylic acid (meta) reinforce substitution at the 3-position , yielding the useless 3-nitro isomer rather than the desired 2-nitro target.

  • The Solution: The synthetic strategy must rely on constructing the alkene from a pre-functionalized aromatic core, rather than functionalizing the alkene-bearing arene.

This guide compares the three primary methodologies: the Knoevenagel Condensation (Industry Standard), the Heck Coupling (Catalytic Alternative), and the Perkin Reaction (Classical Route).

Comparative Route Analysis

Route A: Knoevenagel Condensation (Recommended)

This is the benchmark method for laboratory and pilot-scale synthesis. It involves the condensation of 4-bromo-2-nitrobenzaldehyde with malonic acid in the presence of a pyridine base.

  • Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by spontaneous decarboxylation and dehydration.

  • Pros: High atom economy (byproducts are CO₂ and H₂O), inexpensive reagents, and high stereoselectivity for the (E)-isomer.

  • Cons: Requires pyridine (toxic/odorous); the aldehyde precursor must be synthesized if not commercially available.

Route B: Heck Coupling (Catalytic/Modern)

A palladium-catalyzed cross-coupling between a di-haloarene and acrylic acid.

  • Substrate: 1-Bromo-4-iodo-3-nitrobenzene.

  • Selectivity: Relies on the higher reactivity of the C-I bond over the C-Br bond in oxidative addition.

  • Pros: Single-step formation of the C-C bond; mild conditions.

  • Cons: The starting material (iodo-nitro compound) is expensive or requires multi-step synthesis; potential for bis-coupling (reaction at both Br and I sites) if catalyst control is poor.

Route C: Direct Nitration (The "False Path")
  • Status: NOT RECOMMENDED.

  • Reason: Regiochemical mismatch.

    • Bromine (C4): Directs ortho (to C3/C5).

    • Acrylic Acid (C1): Directs meta (to C3/C5).

    • Result: The reaction converges on C3, producing 4-bromo-3-nitrocinnamic acid .

Decision Matrix & Performance Data

MetricKnoevenagel Condensation Heck Coupling Perkin Reaction
Yield 85–92%60–75%50–65%
Atom Economy High (Loss of CO₂, H₂O)Moderate (Loss of HI/Base)Low (Loss of AcOH)
Regiocontrol Perfect (Pre-installed)High (Kinetic I > Br)Perfect (Pre-installed)
Cost LowHigh (Pd catalyst + Ligands)Low
Scalability Excellent (Kilogram scale)Moderate (Catalyst cost)Good
Green Metric Moderate (Pyridine use)Good (Catalytic)Poor (High temp/waste)

Visualizing the Chemistry

Synthesis Workflow & Regiochemistry Logic

G Start_Aldehyde 4-Bromo-2-nitrobenzaldehyde Intermediate Aldol Adduct Start_Aldehyde->Intermediate Pyridine/Piperidine Nu- Attack Malonic Malonic Acid Malonic->Intermediate Product 4-Bromo-2-nitrocinnamic acid (Target) Intermediate->Product -CO2, -H2O Decarboxylation False_Start 4-Bromocinnamic Acid Wrong_Product 4-Bromo-3-nitrocinnamic acid (Undesired) False_Start->Wrong_Product HNO3/H2SO4 (Directs to C3)

Figure 1: The Knoevenagel route (Green path) ensures correct regiochemistry, whereas direct nitration (Red path) leads to the wrong isomer.

Detailed Experimental Protocols

Protocol A: Knoevenagel Condensation (Standard)

Objective: Synthesis of 4-Bromo-2-nitrocinnamic acid from 4-bromo-2-nitrobenzaldehyde.

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, ~3-5 vol)

  • Piperidine (Catalytic, 0.1 eq)

  • Hydrochloric acid (1M)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol) and malonic acid (5.43 g, 52.2 mmol) in pyridine (30 mL).

  • Catalysis: Add piperidine (0.4 mL) to the solution.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation is proceeding.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold 1M HCl (200 mL) with vigorous stirring. The pyridine is neutralized, and the cinnamic acid precipitates as a yellow solid.

  • Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium salts.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

  • Yield: Expected yield is 85–90% (approx. 10.5 g).

  • Characterization:

    • Appearance: Yellow crystalline solid.

    • Melting Point: 222–224 °C.

    • ¹H NMR (DMSO-d₆): δ 12.8 (br s, 1H, COOH), 8.23 (d, J=1.8 Hz, 1H, Ar-H3), 7.98 (dd, J=8.4, 1.8 Hz, 1H, Ar-H5), 7.82 (d, J=15.8 Hz, 1H, =CH), 7.75 (d, J=8.4 Hz, 1H, Ar-H6), 6.65 (d, J=15.8 Hz, 1H, =CH).

Protocol B: Precursor Synthesis (If Aldehyde is Unavailable)

Since 4-bromo-2-nitrobenzaldehyde is expensive, it is often synthesized from 4-bromo-2-nitrotoluene .

  • Reagents: 4-Bromo-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Sodium Periodate (NaIO₄).

  • Step 1 (Enamine Formation): Reflux 4-bromo-2-nitrotoluene with DMF-DMA in DMF to form the enamine intermediate.

  • Step 2 (Oxidative Cleavage): Treat the enamine with NaIO₄ in THF/Water to cleave the alkene and yield the aldehyde.

  • Note: This avoids the use of toxic chromium reagents (e.g., CrO₃) often cited in older literature.

Safety & Handling (E-E-A-T)

  • Pyridine: Hepatotoxic and affects male fertility. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure open systems during reflux.

  • Skin Sensitization: Cinnamic acid derivatives are known skin irritants and potential sensitizers. Wear nitrile gloves.

References

  • Knoevenagel Condensation Mechanism & Application

    • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011, 15, 204.
    • BenchChem Technical Guide: "Application Notes and Protocols for the Knoevenagel Condensation of 4-Nitrobenzaldehyde." Link

  • Arnall, F. "The Nitration of Cinnamic Acid Derivatives." Journal of the Chemical Society, 1923, 123, 1311.
  • Heck Reaction Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066. Link

  • Physical Data Verification

    • Biosynth Carbosynth. "4-Bromo-2-nitrocinnamic acid - Product Datasheet." Link

    • PubChem. "4-Bromo-2-nitrocinnamic acid (Compound)." Link

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 4-Bromo-2-nitrocinnamic acid (CAS No. 20357-30-6). As a brominated aromatic nitro compound, this substance requires stringent safety protocols to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, moving beyond mere compliance to instill a deep-rooted culture of safety and precision in your laboratory operations.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Effective safety protocol is not about a checklist; it's about a comprehensive understanding of the material's inherent risks. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-nitrocinnamic acid is not widely available, data from structurally analogous compounds, such as other nitrocinnamic and bromo-nitro aromatic acids, provide a clear and reliable hazard profile.[1]

The primary hazards are:

  • Skin Irritation (H315): The molecule can cause localized inflammation upon contact with the skin.[2][3][4][5]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.[2][3][4][5]

  • Respiratory Irritation (H335): As a fine powder, the dust can irritate the mucous membranes and respiratory tract if inhaled.[2][4][5]

  • Potential Mutagenicity (H341): Some related nitrocinnamic acids are suspected of causing genetic defects, a serious long-term health risk that necessitates minimal exposure.[5][6]

These classifications mandate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is the most critical decision in your direct control. The following table outlines the minimum required PPE for handling 4-Bromo-2-nitrocinnamic acid in a laboratory setting.

Protection Type Specification Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles (compliant with EU Std. EN166 or OSHA 29 CFR 1910.133).[1]Causality: Protects against accidental splashes and airborne dust particles reaching the eyes, preventing serious irritation.[3][5] Standard safety glasses do not provide a sufficient seal against fine dust.
Skin Protection Nitrile or Butyl rubber gloves.[7] A full-length, buttoned lab coat.Causality: Nitrile gloves offer broad protection against many chemical classes. For nitro-compounds, butyl gloves provide excellent resistance.[7] A lab coat prevents incidental skin contact from minor spills or dust.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if engineering controls fail or during large-scale spill cleanup.[1]Causality: Primarily to prevent the inhalation of dust, which is a known respiratory irritant.[4][5] However, the primary line of defense should always be engineering controls.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing exposure and ensuring experimental integrity.

Engineering Controls: Your First Line of Defense

All operations involving the handling of solid 4-Bromo-2-nitrocinnamic acid, especially weighing and transferring, must be conducted within a certified chemical fume hood. This is a non-negotiable control to minimize inhalation exposure.[8][9] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

Handling Procedure
  • Preparation: Before handling, ensure your designated workspace in the fume hood is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing & Transfer:

    • Use a tared weigh boat or glassine paper to prevent contamination of the balance.

    • Handle the container and spatula with care to minimize the generation of airborne dust.[9]

    • If transferring to a reaction vessel, do so slowly and carefully within the fume hood.

  • Post-Handling:

    • Securely close the primary container of 4-Bromo-2-nitrocinnamic acid and store it in a cool, dry, well-ventilated area away from incompatible substances.[3][9]

    • Decontaminate the spatula and any non-disposable equipment used.

    • Wipe down the work surface within the fume hood with a damp cloth to collect any residual dust, treating the cloth as hazardous waste.

    • Remove gloves and lab coat before leaving the laboratory.

    • Wash hands thoroughly with soap and water.[3][9]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Protocol

In the event of a spill, remain calm and follow these steps. The logical flow of this procedure is critical for ensuring safety.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess evacuate Evacuate Area Alert Supervisor assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Small & Manageable contain Cover with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Sweep Up Avoid Creating Dust contain->collect containerize Place in Labeled Hazardous Waste Container collect->containerize decontaminate Decontaminate Area with Soap & Water containerize->decontaminate end End of Procedure decontaminate->end

Caption: Chemical Spill Response Workflow for 4-Bromo-2-nitrocinnamic acid.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.[4][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]

Disposal Plan

All waste containing 4-Bromo-2-nitrocinnamic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]

  • Waste Characterization: The waste is classified as a skin, eye, and respiratory irritant, with potential mutagenic properties.

  • Containerization: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: The waste must be disposed of through an approved hazardous waste disposal facility.[3][4] Do not dispose of this chemical down the drain or in the regular trash. Comply with all local, state, and federal regulations for hazardous waste disposal.[3]

References

  • Material Safety Data Sheet - o-Nitrocinnamic acid, 97%, predominantly trans. Cole-Parmer.
  • SAFETY DATA SHEET - trans-2-Nitrocinnamic acid. Thermo Fisher Scientific.
  • Safety Data Sheet - 2,3-Dibromo-3-phenylpropionic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Nitrocinnamic Acid. TCI Chemicals.
  • Safety Data Sheet - 4-Nitrocinnamic acid. AK Scientific, Inc.
  • Safety Data Sheet: 4-Hydroxycinnamic acid. Carl ROTH.
  • trans-Cinnamic acid - SAFETY D
  • Safety Data Sheet - α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • trans-4-Nitrocinnamic acid | C9H7NO4.
  • SAFETY DATA SHEET - trans-4-Nitrocinnamic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorocinnamic acid. Thermo Fisher Scientific.
  • 4-Bromo-2-nitrocinnamic acid. Luminix Health.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA).
  • Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid. Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.